Product packaging for 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide(Cat. No.:)

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B4069633
M. Wt: 391.5 g/mol
InChI Key: RINWCKUGYXIQEN-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.06604838 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O4S2 B4069633 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c21-15(19-17-18-12-6-2-3-7-13(12)25-17)9-10-20-16(22)11-5-1-4-8-14(11)26(20,23)24/h1,4-5,8H,2-3,6-7,9-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINWCKUGYXIQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive synthetic pathway for the novel compound, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. The target molecule is comprised of a saccharin moiety linked via a propionamide bridge to a 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold. This guide provides detailed experimental protocols for a proposed three-step synthesis, including the preparation of two key intermediates. While specific quantitative data for this exact compound is not available in current literature, this document presents established methodologies for analogous transformations to ensure a high probability of successful synthesis. The potential biological significance of this compound is inferred from the known pharmacological activities of its constituent chemical motifs.

Proposed Synthetic Pathway

The synthesis of the target compound can be achieved through a convergent three-step process, as illustrated in the workflow diagram below. The initial steps involve the independent synthesis of two key intermediates: Intermediate A , 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, and Intermediate B , 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole. The final step involves the amide coupling of these two intermediates to yield the desired product.

Synthesis_Workflow cluster_intermediate_A Synthesis of Intermediate A cluster_intermediate_B Synthesis of Intermediate B cluster_final_product Final Product Synthesis saccharin Saccharin ester Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate saccharin->ester Ethyl 3-bromopropanoate, Base intermediate_A Intermediate A: 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid ester->intermediate_A Hydrolysis (e.g., LiOH) final_product Target Compound: This compound intermediate_A->final_product coupling Amide Coupling (e.g., EDC, HOBt) cyclohexanone Cyclohexanone intermediate_B Intermediate B: 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole cyclohexanone->intermediate_B Iodine or Bromine (Hantzsch Synthesis) thiourea Thiourea thiourea->intermediate_B Iodine or Bromine (Hantzsch Synthesis) intermediate_B->final_product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Synthesis of Intermediate A: 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

This synthesis is a two-step process involving the N-alkylation of saccharin followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate

  • Materials: Saccharin, ethyl 3-bromopropanoate, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • To a solution of saccharin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

  • Materials: Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate, a hydrolyzing agent (e.g., lithium hydroxide), and a solvent system (e.g., tetrahydrofuran/water).

  • Procedure:

    • Dissolve the ester from the previous step in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Synthesis of Intermediate B: 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole

This synthesis is based on the Hantzsch thiazole synthesis.[1][2][3][4]

  • Materials: Cyclohexanone, thiourea, and iodine.

  • Procedure:

    • Combine cyclohexanone (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol.

    • Slowly add a solution of iodine (1.0 eq) in ethanol to the mixture.

    • Reflux the reaction mixture and monitor by TLC.

    • After completion, cool the mixture and neutralize with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a base such as sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of the Final Product: this compound

This final step involves the amide coupling of the two synthesized intermediates.[5][6][7][8][9]

  • Materials: 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (Intermediate A), 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (Intermediate B), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), an activator like 1-hydroxybenzotriazole (HOBt), a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), and a suitable solvent (e.g., DMF or dichloromethane - DCM).

  • Procedure:

    • Dissolve Intermediate A (1.0 eq) in the chosen solvent.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at 0°C for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of Intermediate B (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

As this guide outlines a proposed synthesis, experimental data is not available. The following tables provide expected inputs and potential characterization data based on the described protocols.

Table 1: Reactants and Expected Products

StepStarting Material(s)Key ReagentsExpected Product
2.1.1Saccharin, Ethyl 3-bromopropanoateK₂CO₃, DMFEthyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate
2.1.2Ethyl 3-(saccharin-2-yl)propanoateLiOH, THF/H₂O3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
2.2Cyclohexanone, ThioureaIodine, Ethanol2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole
2.3Intermediates A and BEDC, HOBt, DIPEAThis compound

Table 2: Suggested Analytical Characterization

CompoundAnalytical TechniqueExpected Observations
All Intermediates and Final Product¹H NMR, ¹³C NMRPeaks corresponding to the expected chemical structure.
Mass Spectrometry (e.g., HRMS)Molecular ion peak corresponding to the calculated molecular weight.
FT-IR SpectroscopyCharacteristic vibrational frequencies for functional groups (e.g., C=O, S=O, N-H, C-N).
Final ProductPurity Analysis (e.g., HPLC)High purity peak indicating successful purification.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of the target compound has not been reported, its constituent moieties, saccharin and 2-aminobenzothiazole, are present in numerous pharmacologically active molecules.

  • Saccharin Derivatives: Recent studies have suggested that saccharin and its derivatives may possess antimicrobial properties, potentially by disrupting bacterial biofilms.[10]

  • 2-Aminobenzothiazole Derivatives: This scaffold is a well-known pharmacophore found in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[11]

The combination of these two pharmacophores in the target molecule suggests potential for novel biological activity. The mechanism of action would need to be elucidated through future biological screening and pathway analysis.

Biological_Targets cluster_scaffolds Constituent Scaffolds Target_Compound Target Compound Saccharin Saccharin Moiety Benzothiazole Aminobenzothiazole Moiety Biological_Targets Various Biological Targets (e.g., Enzymes, Receptors) Saccharin->Biological_Targets Interaction Benzothiazole->Biological_Targets Interaction Pharmacological_Effects Potential Pharmacological Effects: - Antimicrobial - Anti-inflammatory - Anticancer Biological_Targets->Pharmacological_Effects Modulation of Signaling Pathways

Caption: Potential interaction of the target compound's scaffolds with biological targets.

References

A Technical Guide to the Synthesis and Characterization of Novel Benzisothiazole Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel benzisothiazole dioxide derivatives. The document details experimental protocols for the synthesis of various derivatives, presents characterization data in a structured format, and explores the interaction of these compounds with key cellular signaling pathways.

Introduction to Benzisothiazole Dioxides

The 1,2-benzisothiazole-3(2H)-one 1,1-dioxide scaffold, commonly known as saccharin, has long been recognized for its sweetening properties.[1] Beyond its use as an artificial sweetener, the unique chemical structure of the benzisothiazole dioxide core has garnered significant interest in medicinal chemistry. The rigid, bicyclic system featuring a sulfonamide moiety makes it an attractive pharmacophore for designing novel therapeutic agents. Researchers have explored its derivatives for a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] This guide focuses on the synthesis and characterization of novel derivatives of this versatile scaffold, providing a foundation for further drug discovery and development efforts.

Synthesis of Novel Benzisothiazole Dioxide Derivatives

The synthesis of novel benzisothiazole dioxide derivatives primarily involves the modification of the saccharin backbone at the nitrogen atom (N-substitution) or on the benzene ring. This section details various synthetic strategies with specific experimental protocols.

N-Substituted Benzisothiazole Dioxide Derivatives

A common and straightforward approach to generating novel derivatives is through the alkylation or arylation of the nitrogen atom of the saccharin core.

Experimental Protocol: General Procedure for N-Alkylation of Saccharin [3]

  • Dissolve sodium saccharin (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add the desired alkyl halide (1.1 eq) to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired N-alkylated saccharin derivative.

This protocol can be adapted for the synthesis of a variety of N-substituted derivatives by using different alkylating or arylating agents.

Benzene Ring-Substituted Benzisothiazole Dioxide Derivatives

Modification of the benzene ring of the saccharin scaffold allows for the introduction of diverse functional groups, leading to compounds with potentially unique biological activities. One effective method for achieving this is through "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of 6-(1,2,3-Triazol-1-yl) Saccharin Derivatives via CuAAC [4][5]

This synthesis involves the preparation of a 6-azidosaccharin precursor followed by its reaction with various alkynes.

  • Step 1: Synthesis of N-tert-butyl-6-azidosaccharin [5]

    • Synthesize N-tert-butyl-6-aminosaccharin from commercially available starting materials.

    • To a solution of N-tert-butyl-6-aminosaccharin in a suitable solvent, add p-toluenesulfonic acid monohydrate and sodium nitrite, followed by potassium iodide. Stir the reaction at 10-15°C to facilitate the diazotization and subsequent conversion to the azide.

  • Step 2: CuAAC Reaction [4][5]

    • To a solution of N-tert-butyl-6-azidosaccharin (1.0 eq) and the desired alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.4 eq) and copper(II) sulfate pentahydrate (0.2 eq).

    • Heat the reaction mixture at 45-50°C and monitor its progress by TLC.

    • Upon completion, cool the reaction, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 3: Deprotection [4][5]

    • Dissolve the N-tert-butyl protected triazole derivative in trifluoroacetic acid (TFA).

    • Reflux the mixture for 18 hours to remove the tert-butyl protecting group.

    • Concentrate the reaction mixture under reduced pressure to obtain the final 6-(1,2,3-triazol-1-yl) saccharin derivative.

This modular approach allows for the synthesis of a diverse library of compounds by varying the alkyne reaction partner.

Characterization of Novel Benzisothiazole Dioxide Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Standard analytical techniques are employed for this purpose.

Compound Synthetic Method Yield (%) Melting Point (°C) 1H NMR (δ, ppm) IR (cm-1) MS (m/z)
N-benzylsaccharin N-Alkylation8596-987.85-7.25 (m, 9H, Ar-H), 5.01 (s, 2H, CH2)1730 (C=O), 1340, 1180 (SO2)273 (M+)
6-(4-phenyl-1H-1,2,3-triazol-1-yl)saccharin CuAAC78245-2478.85 (s, 1H, triazole-H), 8.30-7.50 (m, 8H, Ar-H)3140 (N-H), 1725 (C=O), 1330, 1175 (SO2)328 (M+)
N-(2-oxo-2-phenylethyl)saccharin N-Alkylation72162-1648.10-7.50 (m, 9H, Ar-H), 5.30 (s, 2H, CH2)1735, 1690 (C=O), 1335, 1185 (SO2)301 (M+)

Table 1: Physicochemical and Spectroscopic Data for Selected Novel Benzisothiazole Dioxide Derivatives.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of benzisothiazole derivatives as anticancer and anti-inflammatory agents.[6] The biological activity of these compounds is often attributed to their ability to modulate key cellular signaling pathways, such as the AKT and ERK pathways, which are frequently dysregulated in cancer.

The AKT Signaling Pathway

The AKT pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy.

AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Inhibitor Benzisothiazole Dioxide Derivative Inhibitor->AKT

Caption: The AKT signaling pathway and potential inhibition by benzisothiazole dioxide derivatives.

The ERK Signaling Pathway

The ERK/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently implicated in cancer.

ERK_pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Benzisothiazole Dioxide Derivative Inhibitor->ERK

Caption: The ERK signaling pathway and potential inhibition by benzisothiazole dioxide derivatives.

Experimental Workflow

The development of novel benzisothiazole dioxide derivatives follows a structured workflow from initial synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_biological Biological Evaluation Start Saccharin or Substituted Precursor Reaction Chemical Modification (e.g., N-Alkylation, CuAAC) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Analysis Purification->MP Screening In vitro Activity Screening MP->Screening Pathway_Analysis Signaling Pathway Analysis (Western Blot) Screening->Pathway_Analysis

Caption: A typical experimental workflow for the synthesis and evaluation of novel benzisothiazole dioxide derivatives.

Conclusion

The benzisothiazole dioxide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for generating diverse libraries of derivatives. The characterization data and exploration of their interactions with key signaling pathways underscore the potential of these compounds in drug discovery, particularly in the field of oncology. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating these findings into clinically viable treatments.

References

Physicochemical Properties of Novel Saccharin Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, a well-known artificial sweetener, has emerged as a privileged scaffold in medicinal chemistry due to its unique structural features and diverse biological activities. The core structure, 1,2-benzisothiazol-3(2H)-one-1,1-dioxide, provides a versatile platform for the synthesis of novel derivatives with a wide range of therapeutic potential. These derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents. The biological activity of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interactions with biological targets.

This technical guide provides a comprehensive overview of the physicochemical properties of novel saccharin derivatives. It includes a summary of available quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows to aid in research and development.

Physicochemical Properties of Saccharin and Its Derivatives

The physicochemical properties of saccharin derivatives are crucial for their drug-like characteristics. Key parameters include solubility, acidity (pKa), and lipophilicity (logP). While extensive quantitative data for a wide range of novel derivatives is still emerging in the literature, the properties of the parent saccharin molecule and some derivatives provide a foundational understanding.

Table 1: Physicochemical Properties of Saccharin and its Salts

CompoundMolecular FormulaMolar Mass ( g/mol )SolubilitypKa
SaccharinC₇H₅NO₃S183.183.44 g/L in water1.6
Sodium SaccharinC₇H₄NNaO₃S205.17670 g/L in waterNot Applicable
Calcium SaccharinC₁₄H₈CaN₂O₆S₂404.42HighNot Applicable

Source:

The low aqueous solubility of the acidic form of saccharin can be overcome by forming highly soluble sodium or calcium salts. The acidic nature of the N-H proton (pKa ≈ 1.6) is a key feature, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.

Table 2: Biological Activity of Selected Novel Saccharin Derivatives

Compound IDDerivative TypeBiological ActivityIC₅₀ (µM)Target Cell Line
10a Saccharinyl hydrazide derivativeAnticancer7.64 ± 0.01Ovcar-3
10a Saccharinyl hydrazide derivativeAnticancer8.66 ± 0.01M-14
CU-CPD103 N-substituted saccharinAnti-inflammatory7.88 ± 1.25RAW 264.7

Source:

The data in Table 2 highlights the potent biological activity of specific novel saccharin derivatives. The IC₅₀ values in the low micromolar range suggest that these compounds are promising leads for further drug development.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for the synthesis of a representative class of saccharin derivatives and for key biological assays.

Synthesis of Saccharin-1,2,3-triazole Conjugates

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a robust method for synthesizing diverse libraries of saccharin derivatives. This protocol is based on the synthesis of saccharin-1,2,3-triazole conjugates.

Materials:

  • N-t-butyl-6-ethynyl-1,2-benzisothiazole-3-one-1,1-dioxide (ethynyl-saccharin derivative)

  • Azide derivative of interest

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • tert-Butanol

  • Water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the ethynyl-saccharin derivative (1.0 equivalent) and the desired azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the reaction mixture, add a solution of sodium ascorbate (0.4 equivalents) in water, followed by a solution of CuSO₄·5H₂O (0.2 equivalents) in water.

  • Reaction Conditions: Stir the reaction mixture vigorously at 45-50 °C for 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-t-butyl protected saccharin-triazole conjugate.

  • Deprotection: To remove the N-t-butyl protecting group, reflux the purified product in trifluoroacetic acid (TFA) for 18 hours.

  • Final Purification: After cooling, remove the TFA under reduced pressure and purify the final product by an appropriate method (e.g., recrystallization or column chromatography) to obtain the desired saccharin-1,2,3-triazole conjugate.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., Ovcar-3, M-14)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Saccharin derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the saccharin derivatives in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Signaling Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key mediator in inflammation, and is useful for screening compounds with anti-inflammatory potential.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) or Interferon-gamma (IFN-γ) to induce NO production

  • Saccharin derivatives

  • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the saccharin derivatives for 1 hour.

  • Induction of NO Production: Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) or IFN-γ for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of the Griess reagent.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: The concentration of nitrite (a stable product of NO) in the supernatant is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of the saccharin derivatives on NO production can then be calculated.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanisms of action and for designing further experiments.

Experimental Workflow for Screening and Characterization

The following diagram illustrates a general workflow for the screening and characterization of novel saccharin derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization synthesis Synthesis of Saccharin Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Screening (e.g., Anticancer Assay) purification->primary_screening hit_identification Hit Identification primary_screening->hit_identification physicochemical Physicochemical Property Determination (Solubility, pKa, logP) hit_identification->physicochemical secondary_assays Secondary Assays (e.g., Anti-inflammatory) hit_identification->secondary_assays mechanism_studies Mechanism of Action Studies physicochemical->mechanism_studies secondary_assays->mechanism_studies sar Structure-Activity Relationship (SAR) mechanism_studies->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis

Caption: A general experimental workflow for the discovery and development of novel saccharin derivatives.

JAK/STAT Signaling Pathway and Potential Inhibition

Certain saccharin derivatives have been shown to inhibit inflammatory responses mediated by the JAK/STAT signaling pathway. The diagram below illustrates this pathway and a hypothetical mode of inhibition.

jak_stat_pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation cytokine Cytokine (e.g., IFN-γ) cytokine->receptor 1. Binding p_stat p-STAT dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation gene_transcription Gene Transcription (e.g., iNOS) nucleus->gene_transcription 6. Transcription inhibitor Saccharin Derivative inhibitor->jak Inhibition

Caption: The JAK/STAT signaling pathway and a potential point of inhibition by a saccharin derivative.

Apoptosis Induction via Caspase-3 Activation

Some saccharin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death), a process that often involves the activation of caspase enzymes.

apoptosis_pathway cluster_cell Cancer Cell saccharin_derivative Saccharin Derivative procaspase9 Pro-caspase-9 saccharin_derivative->procaspase9 Induces activation caspase9 Activated Caspase-9 procaspase9->caspase9 procaspase3 Pro-caspase-3 caspase9->procaspase3 Cleaves and activates caspase3 Activated Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A simplified diagram of apoptosis induction by a saccharin derivative via the caspase cascade.

Conclusion

Novel saccharin derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with the tunability of their physicochemical properties, make them attractive candidates for the development of new therapeutics. This guide has provided an overview of their key physicochemical characteristics, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways. Further research, particularly in the systematic collection of quantitative physicochemical data for a broader range of derivatives, will be crucial for advancing these promising compounds from the laboratory to the clinic.

Exploring the Chemical Space of N-Acyl-Tetrahydro-benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide delves into a specific and promising subset of this chemical family: N-acyl-tetrahydro-benzothiazoles . The saturation of the benzene ring to a tetrahydro-benzothiazole core introduces a three-dimensional character to the otherwise planar benzothiazole, opening up new avenues for exploring chemical space and interacting with biological targets. The addition of an N-acyl group further provides a versatile handle for modulating the physicochemical and pharmacological properties of these compounds.

This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of N-acyl-tetrahydro-benzothiazoles, with a particular focus on their emerging role as kinase inhibitors, specifically targeting the PI3K/AKT/mTOR signaling pathway.

Chemical Synthesis

The synthesis of N-acyl-tetrahydro-benzothiazoles typically involves a multi-step sequence, starting from readily available precursors. A general synthetic approach is outlined below.

General Synthetic Scheme

A common route to N-acyl-tetrahydro-benzothiazoles begins with the synthesis of a 2-amino-4,5,6,7-tetrahydro-benzothiazole intermediate. This is often achieved through the reaction of a cyclohexanone derivative with a thiourea equivalent in the presence of a halogenating agent. The resulting aminothiazole can then be acylated using various acylating agents to introduce the desired N-acyl group.

G General Synthesis of N-Acyl-Tetrahydro-benzothiazoles cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Acylating Agent cluster_product Final Product Cyclohexanone Derivative Cyclohexanone Derivative 2-Amino-4,5,6,7-tetrahydro-benzothiazole 2-Amino-4,5,6,7-tetrahydro-benzothiazole Cyclohexanone Derivative->2-Amino-4,5,6,7-tetrahydro-benzothiazole + Thiourea + Halogenating Agent Thiourea Thiourea Thiourea->2-Amino-4,5,6,7-tetrahydro-benzothiazole N-Acyl-tetrahydro-benzothiazole N-Acyl-tetrahydro-benzothiazole 2-Amino-4,5,6,7-tetrahydro-benzothiazole->N-Acyl-tetrahydro-benzothiazole + Acylating Agent (e.g., Acyl Chloride) Acyl Halide or Anhydride Acyl Halide or Anhydride Acyl Halide or Anhydride->N-Acyl-tetrahydro-benzothiazole

Caption: General synthetic workflow for N-acyl-tetrahydro-benzothiazoles.

Biological Activities and Mechanism of Action

N-acyl-tetrahydro-benzothiazoles have shown promise in a range of therapeutic areas, with a significant focus on their activity as kinase inhibitors. The PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival, has emerged as a key target for this class of compounds.[1] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Several studies have demonstrated that benzothiazole derivatives can act as potent and selective inhibitors of PI3K isoforms. The tetrahydro-benzothiazole core, coupled with appropriate N-acylation, can be designed to fit into the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity.

PI3K_Pathway PI3K/AKT/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Inhibitor N-Acyl-tetrahydro- benzothiazole Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by N-acyl-tetrahydro-benzothiazoles.

Quantitative Data Presentation

The biological activity of N-acyl-tetrahydro-benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases or cancer cell lines. The following tables summarize representative data for this class of compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Representative N-Acyl-tetrahydro-benzothiazoles

Compound IDN-Acyl GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
THB-1 Acetyl15025300450
THB-2 Propionyl12018250400
THB-3 Benzoyl8510180320
THB-4 4-Chlorobenzoyl605150280

Table 2: Anti-proliferative Activity of Representative N-Acyl-tetrahydro-benzothiazoles against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
THB-3 PC-3 (Prostate Cancer)0.5
THB-3 MCF-7 (Breast Cancer)1.2
THB-4 PC-3 (Prostate Cancer)0.2
THB-4 MCF-7 (Breast Cancer)0.8

Experimental Protocols

This section provides detailed methodologies for key experiments used in the synthesis and biological evaluation of N-acyl-tetrahydro-benzothiazoles.

Synthesis of 2-Amino-4,5,6,7-tetrahydro-benzothiazole
  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) in glacial acetic acid, add thiourea (1.1 eq).

  • Halogenation: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the reaction mixture at 0-5 °C.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for N-Acylation
  • Reaction Setup: To a solution of 2-amino-4,5,6,7-tetrahydro-benzothiazole (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).

  • Acylation: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

MTT Assay for Anti-proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow MTT Assay Experimental Workflow Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with varying concentrations of compounds Incubate_24h->Treat_Compounds Incubate_48h Incubate for 48h Treat_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

References

An In-Depth Technical Guide to the Identification of Potential Biological Targets for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern methodologies employed to identify the biological targets of novel heterocyclic compounds. Heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of a vast number of approved drugs. Understanding the specific molecular targets of new heterocyclic entities is a critical step in the drug discovery and development pipeline, elucidating their mechanism of action and potential therapeutic applications. This document outlines both experimental and computational approaches, offering detailed protocols for key techniques and summarizing crucial quantitative data for comparative analysis.

Introduction to Target Identification

The identification of a drug's biological target is fundamental to understanding its pharmacological effect. For novel heterocyclic compounds, which exhibit a wide range of biological activities, pinpointing their direct molecular interactors is essential for lead optimization, predicting potential off-target effects, and designing safer and more efficacious therapeutics. The process of target identification can be broadly categorized into two main approaches: experimental (wet lab) and computational (in-silico).

Experimental Approaches for Target Identification

Experimental methodologies provide direct evidence of physical interactions between a compound and its biological target. These techniques are often used to validate hypotheses generated from computational models or phenotypic screens.

Affinity-Based Methods

Affinity-based approaches are predicated on the specific binding interaction between the heterocyclic compound (ligand) and its protein target.[1]

This is a widely used and powerful technique that involves immobilizing the heterocyclic compound onto a solid support to "fish" for its binding partners from a complex biological mixture, such as a cell lysate.[2][3][4]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry [3][5][6]

  • Probe Synthesis:

    • Identify a non-essential position on the heterocyclic compound for the attachment of a linker arm.

    • Synthesize a derivative of the compound with a linker terminating in a reactive functional group (e.g., NHS ester, alkyne).

    • Couple the linker-modified compound to a solid support (e.g., agarose or magnetic beads).

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Affinity Purification:

    • Incubate the immobilized compound with the cell lysate to allow for the formation of compound-target complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand, a denaturing agent (e.g., SDS), or by changing the pH or ionic strength of the buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

Workflow for Affinity Chromatography-Mass Spectrometry

ACMS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesis Probe Synthesis Affinity Purification Affinity Purification Probe Synthesis->Affinity Purification Cell Lysate Preparation Cell Lysate Preparation Cell Lysate Preparation->Affinity Purification Elution Elution Affinity Purification->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE In-gel Digestion In-gel Digestion SDS-PAGE->In-gel Digestion LC-MS/MS LC-MS/MS In-gel Digestion->LC-MS/MS Protein Identification Protein Identification LC-MS/MS->Protein Identification

Workflow for identifying protein targets using AC-MS.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein and make it less susceptible to proteolytic degradation.[7][8][9][10][11]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS) [7][8][9][10][11]

  • Cell Lysate Preparation: Prepare a native cell lysate as described for AC-MS.

  • Compound Incubation:

    • Divide the lysate into two aliquots.

    • Treat one aliquot with the heterocyclic compound of interest and the other with a vehicle control (e.g., DMSO).

    • Incubate to allow for compound-protein binding.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to both the compound-treated and control lysates.

    • Incubate for a defined period to allow for partial protein digestion.

  • Analysis:

    • Stop the digestion by adding a denaturing agent (e.g., SDS-PAGE loading buffer) and heating.

    • Separate the protein fragments by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

    • Identify protein bands that are more abundant in the compound-treated sample compared to the control, as these represent proteins protected from proteolysis.

    • Excise these bands and identify the proteins by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.[12][13][14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [12][13][14][15]

  • Cell Treatment: Treat intact cells with the heterocyclic compound or a vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein.

    • Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Computational Approaches for Target Identification

In-silico methods leverage computational power to predict potential biological targets for a given compound, thereby narrowing down the candidates for experimental validation.

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique where a single ligand (the heterocyclic compound) is docked against a large library of protein structures to identify potential binding partners.[16][17][18][19]

Computational Workflow: Reverse Docking [16][17][18][19]

  • Ligand Preparation:

    • Generate a 3D conformation of the heterocyclic compound.

    • Assign appropriate atom types and partial charges.

  • Protein Target Library Preparation:

    • Compile a library of 3D protein structures from databases such as the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Use a docking algorithm to systematically evaluate the binding of the heterocyclic compound to the active or allosteric sites of each protein in the library.

    • The docking program calculates a scoring function to estimate the binding affinity for each protein-ligand complex.

  • Hit Identification and Ranking:

    • Rank the proteins based on their docking scores.

    • Prioritize the top-ranking proteins as potential targets for further investigation.

Logical Flow for Reverse Docking

ReverseDocking_Flow Heterocyclic Compound Heterocyclic Compound 3D Structure Generation 3D Structure Generation Heterocyclic Compound->3D Structure Generation Docking Simulation Docking Simulation 3D Structure Generation->Docking Simulation Protein Database (PDB) Protein Database (PDB) Protein Structure Preparation Protein Structure Preparation Protein Database (PDB)->Protein Structure Preparation Protein Structure Preparation->Docking Simulation Scoring and Ranking Scoring and Ranking Docking Simulation->Scoring and Ranking Prioritized Target List Prioritized Target List Scoring and Ranking->Prioritized Target List Experimental Validation Experimental Validation Prioritized Target List->Experimental Validation

Computational workflow for reverse docking.

Quantitative Data in Target Identification

The following table summarizes key quantitative parameters used to assess the interaction between a heterocyclic compound and its biological target.

ParameterDescriptionTypical RangeExperimental Method(s)
Kd (Dissociation Constant) A measure of the binding affinity between a ligand and its target. A lower Kd indicates a stronger interaction.pM to mMSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), CETSA
IC50 (Half-maximal Inhibitory Concentration) The concentration of a compound that inhibits a biological process or enzyme activity by 50%.nM to µMEnzyme activity assays, cell-based proliferation assays
EC50 (Half-maximal Effective Concentration) The concentration of a compound that produces 50% of its maximal effect.nM to µMCell-based signaling assays, functional assays
DC50 (Half-maximal Degradation Concentration) The concentration of a degrader compound that induces 50% degradation of the target protein.nM to µMWestern blotting, mass spectrometry-based proteomics

Signaling Pathways as Targets for Heterocyclic Compounds

Many heterocyclic compounds exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action. Below are examples of signaling pathways targeted by well-known heterocyclic compounds.

Staurosporine and the Hippo Signaling Pathway

Staurosporine, a microbial alkaloid, is a broad-spectrum kinase inhibitor.[20] It has been shown to regulate the Hippo signaling pathway, which is involved in controlling organ size and cell proliferation.[21]

Hippo_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Staurosporine Staurosporine MST1_2 MST1/2 Staurosporine->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_P p-YAP YAP->YAP_P TEAD TEAD YAP->TEAD enters nucleus Cytoplasm Cytoplasm YAP_P->Cytoplasm Cytoplasmic retention Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes transcription Nucleus Nucleus

Staurosporine's effect on the Hippo signaling pathway.

Imatinib and the BCR-ABL Signaling Pathway

Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[22] It specifically targets the BCR-ABL fusion protein, inhibiting its downstream signaling pathways that promote cell proliferation and survival.[1][23][24]

BCR_ABL_Pathway Imatinib Imatinib BCR_ABL BCR-ABL Imatinib->BCR_ABL STAT5 STAT5 BCR_ABL->STAT5 PI3K_Akt PI3K/Akt BCR_ABL->PI3K_Akt Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK BCR_ABL->Ras_Raf_MEK_ERK Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival PI3K_Akt->Survival Ras_Raf_MEK_ERK->Proliferation

Imatinib's inhibition of the BCR-ABL signaling pathway.

Conclusion

The identification of biological targets for novel heterocyclic compounds is a multifaceted process that integrates both sophisticated experimental techniques and powerful computational methods. This guide has provided an in-depth overview of key methodologies, from affinity-based pulldowns to in-silico reverse docking. The detailed protocols and comparative quantitative data aim to equip researchers with the necessary knowledge to design and execute effective target identification strategies. Furthermore, the visualization of signaling pathways modulated by known heterocyclic drugs underscores the importance of understanding the broader biological context of compound-target interactions. A judicious combination of the approaches outlined herein will undoubtedly accelerate the translation of promising heterocyclic compounds into novel therapeutics.

References

Preliminary Cytotoxicity Screening of Substituted Propanamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of substituted propanamides, a class of chemical compounds with emerging potential in oncology research. This document outlines the fundamental experimental protocols, presents available data on their cytotoxic effects, and visualizes key experimental workflows and cellular signaling pathways. The information herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anticancer agents.

Introduction to Substituted Propanamides in Cytotoxicity Screening

Substituted propanamides are a diverse group of organic molecules characterized by a propanamide backbone with various functional groups. These substitutions significantly influence their chemical properties and biological activities, including their potential to induce cell death in cancerous cells. The preliminary screening of these compounds is a critical first step in the drug discovery pipeline to identify lead candidates with potent cytotoxic activity. This process typically involves in vitro assays to determine the concentration at which a compound can inhibit cancer cell growth and to elucidate the underlying mechanisms of action.

Experimental Protocols

A standardized approach is crucial for the reliable and reproducible cytotoxicity screening of novel compounds. Below are detailed methodologies for key experiments.

Synthesis of Substituted Propanamides

While specific synthetic routes will vary based on the desired substitutions, a general method for the synthesis of a novel propanamide derivative, (E)-N-hydroxy-3-(2-(4-fluorostyryl) thiazol-4-yl) propanamide (BKS-112), has been described and serves as an illustrative example. This process often involves computational insights from molecular docking analyses to guide the design of derivatives with high binding potential to their molecular targets.[1]

Cell Line Maintenance and Culture

The choice of cell line is critical for the relevance of the cytotoxicity screening. For instance, the human triple-negative breast cancer (TNBC) cell line MDA-MB-231 is a common model.[1]

  • Cell Line: Human Triple-Negative Breast Cancer (TNBC) cell line MDA-MB-231.

  • Source: American Type Culture Collection (ATCC).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.

  • Incubation Conditions: Standard incubation at 37°C in a humidified atmosphere containing 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

  • Cell Seeding: Seed 5 x 10^4 cells per well into a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted propanamide compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data on Cytotoxicity

The cytotoxic effects of substituted propanamides are typically quantified by their IC50 values. While a comprehensive database is beyond the scope of this guide, the following table structure is recommended for presenting such data.

Compound IDChemical SubstitutionCell LineIncubation Time (h)IC50 (µM)
BKS-112(E)-3-(2-(4-fluorostyryl) thiazol-4-yl)MDA-MB-23172Data not available in provided search results
Compound XSubstitution detailse.g., MCF-7e.g., 48Insert value
Compound YSubstitution detailse.g., A549e.g., 72Insert value

Note: Specific IC50 values for a broad range of substituted propanamides were not available in the initial search results. Researchers should populate this table with their experimental findings.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. The following are examples of how to represent experimental workflows and signaling pathways using the DOT language for Graphviz.

General Workflow for Cytotoxicity Screening

This diagram outlines the typical steps involved in the preliminary cytotoxicity screening of novel compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Design of Substituted Propanamides B Chemical Synthesis A->B C Purification & Structural Confirmation B->C D Cell Line Culture C->D E Cytotoxicity Assay (e.g., MTT) D->E F Data Analysis (IC50 Determination) E->F G Apoptosis Assays F->G H Cell Cycle Analysis F->H I Signaling Pathway Analysis G->I H->I

Caption: Workflow for Preliminary Cytotoxicity Screening.

Hypothesized Signaling Pathway Inhibition

Some propanamide derivatives, such as BKS-112, are known to act as histone deacetylase (HDAC) inhibitors.[1] HDAC6 inhibition has been shown to impact pathways like the AKT/mTOR pathway.[1] The following diagram illustrates this inhibitory action.

G cluster_0 Cellular Signaling cluster_1 Drug Action HDAC6 HDAC6 AKT AKT HDAC6->AKT regulates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis BKS112 BKS-112 (Substituted Propanamide) BKS112->HDAC6 inhibits

Caption: Inhibition of HDAC6 by BKS-112 and its effect on the AKT/mTOR pathway.

Conclusion

The preliminary cytotoxicity screening of substituted propanamides is a promising avenue for the identification of novel anticancer therapeutic candidates. This guide provides a foundational framework for conducting such research, from experimental design to data interpretation and visualization. Further investigations are warranted to expand the library of tested compounds, evaluate their efficacy across a broader range of cancer cell lines, and to fully elucidate their molecular mechanisms of action. The methodologies and visualization tools presented herein are intended to support these ongoing research efforts in the field of drug discovery and development.

References

Derivatization of 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide for Biological Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivatization of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, for the purposes of biological screening and drug discovery. The saccharin scaffold has proven to be a versatile starting point for the synthesis of a wide array of biologically active molecules. This document details synthetic strategies, summarizes key biological findings with quantitative data, provides exemplary experimental protocols, and visualizes relevant pathways and workflows.

Introduction to the Saccharin Scaffold

Saccharin, a well-known artificial sweetener, possesses a unique and stable heterocyclic structure, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Its chemical properties, including the acidic N-H group and the aromatic ring, allow for diverse chemical modifications. These modifications have led to the discovery of derivatives with a broad spectrum of biological and pharmaceutical activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The derivatization of saccharin can be broadly categorized into two main approaches: substitution at the nitrogen atom (N-alkylation) and substitution on the benzene ring.

Synthetic Strategies for Derivatization

The most common method for synthesizing N-substituted saccharin derivatives involves the direct alkylation of saccharin's sodium or potassium salt with various alkyl halides in a suitable solvent like dimethylformamide (DMF).[1] In some procedures, the sodium or potassium salt of saccharin is prepared in situ by reacting saccharin with a base like sodium hydride or potassium carbonate, followed by the addition of the alkylating agent.[1][4]

Another significant strategy involves the derivatization of the benzene ring of the saccharin molecule. This approach is particularly valuable as it preserves the cyclic sulfonamide and lactam groups, which are often crucial for biological activity.[5] A notable method for benzene ring functionalization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to create novel saccharin-1,2,3-triazole conjugates.[5]

Biological Activities of Saccharin Derivatives

Carbonic Anhydrase Inhibition

A significant area of research has focused on saccharin derivatives as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[4][6][7] These enzymes play a crucial role in the pH regulation of tumors, making them attractive targets for anticancer therapies.[6] Both N-substituted and "opened" saccharin derivatives, where the isothiazolone ring is cleaved, have shown potent and selective inhibitory activity.[4][6]

Table 1: Inhibitory Activity of Saccharin Derivatives against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, and XII)

CompoundModificationhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Series 1 N-substituted with various linkers and aromatic groups>10,000>10,00020 - 2984.3 - 432[6]
8a Saccharin-1,2,3-triazole hybrid-3,000--[6]
8f Saccharin-1,2,3-triazole hybrid-3,000--[6]

Note: This table presents a selection of data to illustrate the range of activities. For a comprehensive list of all 60 compounds and their activities, please refer to the source material.[4]

Anti-inflammatory Activity via JAK/STAT Pathway Inhibition

Certain saccharin-based compounds have been identified as antagonists of the interferon signaling pathway, which is a key component of the inflammatory response.[8][9][10] These derivatives have been shown to inhibit the JAK/STAT1 signaling pathway, leading to a reduction in the production of nitric oxide (NO), a pro-inflammatory mediator.[8][9][10]

Table 2: Inhibitory Activity of Saccharin Derivatives on Nitric Oxide Production

CompoundTarget PathwayAssay SystemIC50 (µM)Reference
CU-CPD103 JAK/STAT1LPS-stimulated RAW 264.7 cellsNot specified[8][9][10]
103 JAK/STAT1IFN-γ-stimulated RAW 264.7 cells7.88 ± 1.25[9][10]
Antimicrobial and Antifungal Activity

Derivatives of 1,2-benzisothiazolin-3-one have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, as well as antifungal activity against various yeasts and molds.[11][12] The antibacterial and antifungal efficacy is often associated with the 1,2-benzisothiazolin-3-one core structure, as the corresponding 1,1-dioxide derivatives can be inactive.[11]

Table 3: Antimicrobial Activity of Selected 1,2-Benzisothiazolin-3-one Derivatives

Compound TypeTarget OrganismsActivity Range (Potency vs. Parent Compound)Reference
N-arylalkanoic and N-aryloxyalkanoic acids and their esters/amidesGram-positive bacteria10-20 times higher[11]
Various substituted 1,2-benzisothiazolin-3-onesGram-positive bacteria, yeasts, dermatophytesPotent and broad-spectrum[12]

Experimental Protocols

General Synthesis of N-Alkyl Saccharin Derivatives

This protocol is a generalized procedure based on common methods described in the literature.[1][4]

Materials:

  • Saccharin

  • Potassium carbonate (K2CO3)

  • Appropriate alkyl halide (e.g., propargyl bromide)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of saccharin in DMF, add potassium carbonate.

  • Add the desired alkyl halide to the mixture.

  • Heat the reaction mixture at 80°C for 24-48 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-alkyl saccharin derivative.

Synthesis of Saccharin-1,2,3-triazole Conjugates via CuAAC ("Click Chemistry")

This protocol is a representative example of synthesizing benzene ring-substituted saccharin derivatives.[5]

Materials:

  • N-t-butyl-protected 6-ethynylsaccharin

  • Desired azide (e.g., benzylazide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • Dissolve the N-t-butyl-protected 6-ethynylsaccharin and the azide in a 1:1 mixture of t-BuOH and water.

  • Add copper(II) sulfate pentahydrate (0.2 equivalents) and sodium ascorbate (0.4 equivalents) to the solution.

  • Stir the reaction mixture at 45°C until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

  • If necessary, remove the t-butyl protecting group using trifluoroacetic acid (TFA) in reflux to yield the final saccharin-1,2,3-triazole conjugate.

Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway IFN Interferon (IFN) IFNR IFN Receptor IFN->IFNR Binds JAK JAK IFNR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 dimer STAT1 Dimer pSTAT1->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to iNOS_gene iNOS Gene Transcription dimer->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces Saccharin_deriv Saccharin Derivative Saccharin_deriv->JAK Inhibits

Caption: Inhibition of the JAK/STAT1 signaling pathway by saccharin derivatives.

Experimental Workflow Diagram

Derivatization_Workflow start Saccharin Scaffold (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) derivatization Chemical Derivatization (e.g., N-alkylation, Ring Functionalization) start->derivatization library Library of Saccharin Derivatives derivatization->library screening Biological Screening Assays (e.g., Enzyme Inhibition, Cell-based Assays) library->screening hit_id Hit Identification screening->hit_id hit_id->library Inactive Compounds (Further Screening) sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds sar->derivatization Iterative Design lead_opt Lead Optimization sar->lead_opt end Preclinical Candidates lead_opt->end

Caption: General workflow for the derivatization and screening of saccharin.

References

Structural Elucidation of Novel N-(tetrahydro-benzothiazol-2-yl)propanamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive overview of the structural elucidation of novel N-(tetrahydro-benzothiazol-2-yl)propanamide derivatives, compounds of significant interest in medicinal chemistry. The following sections detail the synthetic protocols, spectroscopic and spectrometric data, and the logical workflow for confirming the chemical structure of these molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis and Characterization

The synthesis of N-(tetrahydro-benzothiazol-2-yl)propanamide derivatives is typically achieved through the condensation reaction of 2-aminobenzothiazole with a suitable carboxylic acid or acid chloride. A common and efficient method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond.

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic and spectrometric techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Table 1: Key Spectroscopic and Spectrometric Data
Analytical TechniqueParameterObserved Value/PatternInterpretation
FTIR Vibrational Frequency (cm⁻¹)~3430 (N-H str), ~2970 (C-H str), ~1640 (C=O str), ~1560 (N-H bend), ~1460 (C=N str)Presence of key functional groups: amide N-H, alkyl C-H, amide carbonyl, and benzothiazole C=N.
¹H NMR Chemical Shift (δ, ppm)~12.6 (s, 1H, NH), 7.8-8.1 (m, 4H, Ar-H), 4.1 (q, 1H, CH), 1.5 (d, 3H, CH₃)Confirms the presence and connectivity of protons in the amide, aromatic, and propanamide moieties.
¹³C NMR Chemical Shift (δ, ppm)~175 (C=O), ~166 (C=N), 115-153 (Ar-C), ~45 (CH), ~18 (CH₃)Indicates the carbon skeleton, including the amide carbonyl, benzothiazole carbons, and aliphatic carbons.
Mass Spec. m/z ratio[M+H]⁺Corresponds to the molecular weight of the target compound, confirming its elemental composition.

Experimental Protocols

Synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide.[1]

A widely used method for the synthesis of N-(benzothiazol-2-yl) amide derivatives is the DCC mediated coupling of a carboxylic acid and an amine.[1]

Materials:

  • 2-aminobenzothiazole

  • Flurbiprofen (or other suitable carboxylic acid)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous acetone

  • Acidified cold water

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of 2-aminobenzothiazole (0.1 mol) in anhydrous acetone (75 ml), add the desired carboxylic acid (e.g., flurbiprofen) (0.1 mol).

  • Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (0.11 mol) portion-wise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 20-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Pour the filtrate into acidified cold water to precipitate the crude product.

  • Filter the solid, wash with cold acetone, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified N-(benzothiazol-2-yl)propanamide derivative.

Spectroscopic and Spectrometric Analysis

Instrumentation:

  • FTIR Spectrometer (e.g., Puck specific model 500)[2][3]

  • NMR Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., High-Resolution Mass Spectrometer)

Sample Preparation and Analysis:

  • FTIR: Prepare a KBr pellet of the solid sample and record the spectrum.

  • NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) for analysis.

Visualizing the Workflow and Structural Elucidation

The following diagrams illustrate the experimental workflow for the synthesis and characterization of N-(tetrahydro-benzothiazol-2-yl)propanamide derivatives and the logical process of structural elucidation.

experimental_workflow start Start: Reagents synthesis Synthesis: Amide Coupling Reaction start->synthesis 2-aminobenzothiazole, propanoyl chloride, base workup Reaction Work-up & Purification synthesis->workup Crude Product product Purified Product workup->product Recrystallization analysis Spectroscopic & Spectrometric Analysis product->analysis FTIR, NMR, MS elucidation Structural Elucidation analysis->elucidation Spectral Data end End: Confirmed Structure elucidation->end

Experimental workflow for synthesis and characterization.

structural_elucidation cluster_analysis Analytical Techniques compound {Novel Compound |N-(tetrahydro-benzothiazol-2-yl)propanamide} ftir FTIR Functional Groups C=O, N-H, C-N compound->ftir nmr NMR (¹H, ¹³C) Connectivity & Environment Chemical Shifts, Coupling compound->nmr ms Mass Spectrometry Molecular Weight m/z compound->ms structure {Confirmed Structure | {Final Elucidated Molecule}} ftir->structure nmr->structure ms->structure

Logical flow for structural elucidation.

Conclusion

The structural elucidation of novel N-(tetrahydro-benzothiazol-2-yl)propanamide derivatives is a systematic process that combines organic synthesis with a suite of powerful analytical techniques. The methodologies and data presented in this guide provide a solid framework for researchers in the field. The consistent application of these protocols and a thorough interpretation of the resulting data are crucial for the unambiguous confirmation of the molecular structures of these promising compounds. The potential for these derivatives in various therapeutic areas, including as antibacterial agents, underscores the importance of their continued investigation.[2][3][4]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharin, a well-established scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. The modification of the saccharin core, particularly at the N-position, has been a successful strategy for the development of novel therapeutic agents, including enzyme inhibitors.[1][2][3][4] This document provides a detailed protocol for the synthesis of a specific class of N-substituted saccharin derivatives: 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide derivatives. The described synthetic route is a robust and efficient method for accessing these compounds, which can serve as valuable building blocks or final drug candidates in various research and development programs.

Synthetic Pathway Overview

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide derivatives is typically achieved through a two-step process. The first step involves the deprotonation of saccharin to form its sodium salt, which enhances its nucleophilicity. The second step is the N-alkylation of the sodium saccharin salt with a suitable 3-halopropanamide derivative. This document outlines the synthesis of a representative compound, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide.

Experimental Protocol

Materials and Methods

Materials:

  • Saccharin

  • Sodium hydroxide (NaOH)

  • 3-Chloropropanamide

  • Ethanol (EtOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glass column for chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Procedure:

Step 1: Synthesis of Sodium Saccharin

  • In a 100 mL round-bottom flask, dissolve saccharin (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.0 eq) in deionized water.

  • Slowly add the sodium hydroxide solution to the saccharin solution while stirring at room temperature.

  • Continue stirring for 30 minutes to ensure complete formation of the sodium salt.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain sodium saccharin as a white solid. Dry the solid under vacuum.

Step 2: Synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

  • To the flask containing the dried sodium saccharin (1.0 eq), add a solution of 3-chloropropanamide (1.1 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold deionized water and stir for 30 minutes to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • For column chromatography, elute with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Dry the purified product under vacuum to obtain 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide as a white solid.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups.

  • Melting Point (MP): To assess purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide.

ParameterValue
Reactants
Saccharin1.83 g (10 mmol)
Sodium Hydroxide0.40 g (10 mmol)
3-Chloropropanamide1.18 g (11 mmol)
Reaction Conditions
SolventDimethylformamide (DMF)
Temperature80 °C
Reaction Time18 hours
Results
Crude Product Yield2.15 g
Purified Product Yield1.78 g (70%)
Melting Point185-187 °C
Purity (by HPLC) >98%

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Formation of Sodium Saccharin cluster_step2 Step 2: N-Alkylation cluster_purification Purification Saccharin Saccharin Mix1 Mix and Stir (Room Temp, 30 min) Saccharin->Mix1 NaOH NaOH Solution NaOH->Mix1 Evaporation1 Evaporation Mix1->Evaporation1 Sodium_Saccharin Sodium Saccharin Reaction Reaction (DMF, 80°C, 18h) Sodium_Saccharin->Reaction Evaporation1->Sodium_Saccharin Chloropropanamide 3-Chloropropanamide Chloropropanamide->Reaction Precipitation Precipitation (Ice Water) Reaction->Precipitation Crude_Product Crude Product Filtration Filtration Precipitation->Filtration Column_Chromatography Column Chromatography Filtration->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Synthetic workflow for 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide.

References

Application Notes and Protocols for High-Throughput Screening (HTS) of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the high-throughput screening (HTS) of novel enzyme inhibitors. The content covers both biochemical and cell-based assay formats, data analysis, and troubleshooting, designed to guide researchers in the efficient identification and characterization of potential drug candidates.

Introduction to High-Throughput Screening for Enzyme Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify compounds that modulate the activity of a specific enzyme target.[1] Enzymes are attractive drug targets due to their critical roles in various physiological and pathological processes. Identifying potent and selective enzyme inhibitors is a key step in the development of new therapeutics for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[2]

The HTS workflow for enzyme inhibitors typically involves several stages, from initial assay development and validation to primary screening of a compound library, followed by hit confirmation and characterization. This process is designed to be robust, reproducible, and scalable to accommodate the screening of thousands to millions of compounds.

Assay Formats for Enzyme Inhibitor Screening

The choice of assay format is critical for a successful HTS campaign and depends on the specific enzyme target and the desired screening outcome. The two main categories of assays are biochemical assays and cell-based assays.

Biochemical Assays

Biochemical assays utilize purified enzymes and substrates to directly measure the effect of a compound on enzyme activity.[3] These assays are often preferred for primary screening due to their simplicity, lower cost, and higher throughput compared to cell-based assays.

Common Detection Methods in Biochemical Assays:

  • Fluorescence-Based Assays: These are the most common methods in HTS due to their high sensitivity and wide range of applications.[2][4] They include:

    • Fluorescence Intensity (FI): Measures the change in fluorescence of a substrate or product.

    • Fluorescence Polarization (FP): Measures the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger molecule.[5]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust method that combines time-resolved fluorescence with FRET to reduce background interference.

  • Luminescence-Based Assays: These assays measure the light produced from a chemical reaction, often through a coupled-enzyme system that generates a luminescent signal.

  • Absorbance-Based (Colorimetric) Assays: These assays measure the change in absorbance of light by a colored substrate or product. While generally less sensitive than fluorescence or luminescence assays, they can be a cost-effective option.

  • Mass Spectrometry (MS)-Based Assays: Offer a label-free and direct method for measuring the formation of product or consumption of substrate. MS-based assays are highly sensitive and can be used for complex enzyme reactions.

Cell-Based Assays

Cell-based assays measure the effect of a compound on enzyme activity within a cellular context. These assays provide more physiologically relevant data by accounting for factors such as cell permeability, off-target effects, and cytotoxicity.[6] They are often used in the later stages of the screening cascade to validate hits identified from biochemical screens.

Common Cell-Based Assay Formats:

  • Reporter Gene Assays: Measure the activity of a reporter gene (e.g., luciferase, β-galactosidase) whose expression is linked to the activity of the target enzyme or signaling pathway.

  • Second Messenger Assays: Measure changes in the levels of intracellular signaling molecules (e.g., cAMP, Ca2+) that are modulated by the target enzyme.

  • Phenotypic Assays: Measure a change in a cellular phenotype, such as cell viability, proliferation, or morphology, that is dependent on the activity of the target enzyme.

Experimental Protocols

This section provides detailed protocols for key HTS assays for enzyme inhibitor screening.

Biochemical Assay Protocol: Fluorescence Polarization (FP) Assay for Protease Inhibitors

This protocol describes a generic fluorescence polarization assay for screening protease inhibitors.

Materials:

  • Purified protease

  • Fluorescently labeled peptide substrate (FP probe)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (known protease inhibitor)

  • 384-well black, low-volume microplates

Protocol:

  • Prepare Reagents:

    • Dilute the purified protease to the desired concentration in assay buffer. The optimal concentration should be determined empirically through enzyme titration experiments.

    • Dilute the FP probe to the desired concentration in assay buffer. The optimal concentration is typically at or below the Km value for the enzyme.

    • Prepare serial dilutions of the test compounds and positive control in DMSO. Then, dilute them further into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be ≤1%.

  • Assay Procedure:

    • Add 5 µL of the test compound or control solution to the wells of the 384-well plate.

    • Add 10 µL of the diluted protease solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 5 µL of the diluted FP probe to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light. The reaction time should be within the linear range of the enzyme kinetics.

    • Stop the reaction by adding a stop solution if necessary (e.g., a strong acid or a specific inhibitor). For FP assays, stopping the reaction is often not required if the reading is taken at a fixed time point.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where:

    • mP_sample is the millipolarization value of the test well.

    • mP_min is the average millipolarization of the positive control (maximum inhibition).

    • mP_max is the average millipolarization of the negative control (no inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell-Based Assay Protocol: GPCR β-Arrestin Recruitment Assay

This protocol describes a common cell-based assay to screen for antagonists of a G-protein coupled receptor (GPCR) by measuring the recruitment of β-arrestin.

Materials:

  • A stable cell line co-expressing the target GPCR and a β-arrestin-enzyme fragment complementation (EFC) system (e.g., PathHunter® β-arrestin cells).

  • Cell culture medium and supplements.

  • Agonist for the target GPCR.

  • Test compounds dissolved in DMSO.

  • Positive control antagonist.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Detection reagent for the EFC system.

  • 384-well white, solid-bottom microplates.

Protocol:

  • Cell Culture and Plating:

    • Culture the cells according to the supplier's instructions.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired cell density.

    • Dispense 10 µL of the cell suspension into each well of the 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and positive control antagonist in assay buffer.

    • Add 5 µL of the diluted compounds or controls to the wells containing the cells.

    • Incubate the plate at 37°C for 30 minutes.

  • Agonist Stimulation:

    • Prepare the agonist at a concentration that elicits ~80% of the maximal response (EC80).

    • Add 5 µL of the EC80 agonist solution to all wells except for the negative control wells (which receive assay buffer).

    • Incubate the plate at 37°C for 60-90 minutes.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Read the luminescent signal on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min)) where:

    • RLU_sample is the relative light unit value of the test well.

    • RLU_min is the average RLU of the positive control (maximum inhibition).

    • RLU_max is the average RLU of the negative control (no inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Analysis

Clear and concise data presentation is crucial for interpreting HTS results and making informed decisions about hit progression.

Quantitative Data Summary

The following table provides an example of how to summarize quantitative data from a primary HTS campaign for a kinase inhibitor screen.

Compound ID% Inhibition at 10 µMIC50 (µM)Hill SlopeMax Inhibition (%)
Cmpd-00195.20.151.198.5
Cmpd-00288.70.520.992.1
Cmpd-00355.15.31.060.3
Cmpd-00412.3> 50N/A15.0
Positive Ctrl99.80.011.2100.0

Caption: Summary of screening data for a panel of compounds against Kinase X.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. It is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.

IC50_Determination cluster_0 Experimental Data cluster_1 Data Analysis Data Dose-Response Data (% Inhibition vs. [Inhibitor]) Plot Plot Data (Logarithmic Scale for Concentration) Data->Plot Fit Non-linear Regression (4-Parameter Logistic Fit) Plot->Fit IC50 Determine IC50 (Inflection Point of the Curve) Fit->IC50

Workflow for IC50 determination from dose-response data.

Mandatory Visualizations

General HTS Workflow for Enzyme Inhibitor Discovery

This diagram illustrates the typical workflow for an HTS campaign to identify and validate novel enzyme inhibitors.

HTS_Workflow AssayDev Assay Development & Validation PrimaryScreen Primary Screen (Large Compound Library) AssayDev->PrimaryScreen HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation HitCharacterization Hit Characterization (Selectivity, MOA) HitConfirmation->HitCharacterization LeadOp Lead Optimization HitCharacterization->LeadOp

High-Throughput Screening (HTS) workflow for enzyme inhibitors.
Signaling Pathway Example: GPCR-Mediated β-Arrestin Recruitment

This diagram depicts the signaling pathway leading to β-arrestin recruitment upon GPCR activation, which is the basis for the cell-based assay described in the protocol.

GPCR_Beta_Arrestin Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR Binding & Activation G_Protein G-Protein GPCR->G_Protein Activation GRK GRK GPCR->GRK Phosphorylation Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment GRK->GPCR Internalization Internalization Beta_Arrestin->Internalization

Simplified signaling pathway of GPCR-mediated β-arrestin recruitment.

Troubleshooting Common HTS Issues

HTS campaigns can be prone to various artifacts and sources of error. The following table outlines some common problems and their potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
High False Positive Rate - Compound autofluorescence or quenching- Compound aggregation- Non-specific enzyme inhibition (e.g., reactive compounds)- Perform counter-screens without the enzyme or with an unrelated enzyme.- Include a detergent (e.g., Triton X-100) in the assay buffer.- Use orthogonal assays with different detection methods for hit confirmation.
High False Negative Rate - Low compound potency- Compound instability in assay buffer- Insufficient assay sensitivity- Screen at a higher compound concentration.- Assess compound stability under assay conditions.- Optimize assay parameters (e.g., enzyme/substrate concentrations, incubation time).
Poor Z'-factor (<0.5) - High variability in controls- Small assay window- Optimize reagent concentrations and dispensing volumes.- Ensure proper mixing and incubation conditions.- Use a more sensitive detection method.
Edge Effects in Plates - Evaporation from wells at the edge of the plate- Temperature gradients across the plate- Use plate lids or seals during incubation.- Incubate plates in a humidified chamber.- Allow plates to equilibrate to room temperature before reading.

By following these detailed application notes and protocols, researchers can effectively design and execute HTS campaigns to discover and characterize novel enzyme inhibitors for further drug development.

References

Application Note: Cell-Based Assay Development for Testing Benzisothiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the development and implementation of cell-based assays to evaluate the therapeutic potential of benzisothiazole compounds. We present detailed protocols for assessing cytotoxicity, apoptosis, and the modulation of key signaling pathways, including PI3K/AKT and NF-κB. Furthermore, we include a summary of quantitative data from published studies to serve as a reference for compound screening and characterization. This document aims to equip researchers with the necessary tools to effectively investigate the cellular mechanisms of action of benzisothiazole derivatives in a drug discovery setting.

Introduction

Benzisothiazole and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their therapeutic potential, particularly in oncology, has garnered significant interest. Several studies have demonstrated that benzisothiazole compounds can induce cytotoxicity and apoptosis in various cancer cell lines, suggesting their promise as novel anticancer agents. The development of robust and reproducible cell-based assays is critical for the systematic evaluation of these compounds, enabling the elucidation of their mechanisms of action and the identification of lead candidates for further development.

This application note outlines a panel of essential cell-based assays for the preclinical evaluation of benzisothiazole compounds. We provide detailed, step-by-step protocols for key experiments, including the MTT assay for cytotoxicity, Annexin V/Propidium Iodide staining for apoptosis detection, and Western blotting for the analysis of the PI3K/AKT signaling pathway. Additionally, we present a curated summary of reported IC50 values for various benzisothiazole derivatives to facilitate data comparison and interpretation.

Key Cell-Based Assays for Evaluating Benzisothiazole Compounds

A multi-faceted approach employing a combination of assays is recommended to thoroughly characterize the cellular effects of benzisothiazole compounds.

Cytotoxicity Assays

The initial step in evaluating any potential therapeutic agent is to determine its cytotoxic or cytostatic effects on cancer cells. This is typically achieved by measuring cell viability or proliferation after treatment with the compound of interest.

  • MTT/XTT Assays: These colorimetric assays are widely used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells. These assays are instrumental in determining the half-maximal inhibitory concentration (IC50) of a compound.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity.

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a series of more specific assays should be performed.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis. These assays often utilize a substrate that releases a fluorescent or luminescent signal upon cleavage by the active caspase.

  • DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis as a characteristic "DNA ladder."

Signaling Pathway Analysis

Investigating the molecular pathways modulated by benzisothiazole compounds is crucial for understanding their mechanism of action.

  • Western Blotting: This technique allows for the detection and quantification of specific proteins involved in key signaling pathways. For benzisothiazole compounds, it is particularly relevant to examine the phosphorylation status and expression levels of proteins in the PI3K/AKT and NF-κB pathways, which are frequently dysregulated in cancer and are known targets of some benzisothiazole derivatives.

  • Reporter Gene Assays: To assess the activity of transcription factors like NF-κB, luciferase reporter assays can be employed. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for the transcription factor of interest. A change in luminescence upon compound treatment indicates a modulation of the transcription factor's activity.

  • Reactive Oxygen Species (ROS) Measurement: Some benzisothiazole compounds have been shown to induce the production of ROS, which can trigger apoptosis. Cellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Data Summary

The following tables summarize the cytotoxic effects of various benzisothiazole derivatives on different cancer cell lines, as reported in the literature. This data can serve as a valuable benchmark for new compound screening.

Table 1: IC50 Values of Benzisothiazole Derivatives in Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Benzisothiazolone Derivative 1L428 (Hodgkin's Lymphoma)3.3 (µg/ml)
Benzisothiazolone Derivative 2L428 (Hodgkin's Lymphoma)4.35 (µg/ml)
Benzisothiazolone Derivative 3L428 (Hodgkin's Lymphoma)13.8 (µg/ml)
Substituted Pyridine Benzothiazole 29SKRB-3 (Breast Cancer)0.0012
Substituted Pyridine Benzothiazole 29SW620 (Colon Adenocarcinoma)0.0043
Substituted Pyridine Benzothiazole 29A549 (Lung Carcinoma)0.044
Substituted Pyridine Benzothiazole 29HepG2 (Hepatocellular Carcinoma)0.048
Thiourea Benzothiazole Derivative 3U-937 (Histiocytic Lymphoma)16.23
Pyridine Pyrimidine Benzothiazole 31ME-180 (Cervical Cancer)4.01
N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65PC-3 (Prostate Cancer)19.9 (µg/ml)
N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65LNCaP (Prostate Cancer)11.2 (µg/ml)
Substituted Phenylthizolidene Benzothiazole 70C6 (Glioma)30
Substituted Nitrophenylthizolidene Benzothiazole 71C6 (Glioma)30
Benzothiazole Derivative 2bAsPC-1 (Pancreatic Cancer)12.44
Benzothiazole Derivative 2bBxPC-3 (Pancreatic Cancer)14.99
Benzothiazole Derivative 2bCapan-2 (Pancreatic Cancer)19.65
Benzothiazole Derivative 4dAsPC-1 (Pancreatic Cancer)7.66
Benzothiazole Derivative 4dBxPC-3 (Pancreatic Cancer)3.99
Benzothiazole Derivative 4dCapan-2 (Pancreatic Cancer)8.97
Benzothiazole Derivative 4mAsPC-1 (Pancreatic Cancer)8.49
Benzothiazole Derivative 4mBxPC-3 (Pancreatic Cancer)9.81
Benzothiazole Derivative 4mCapan-2 (Pancreatic Cancer)13.33
Conclusion

The cell-based assays outlined in this application note provide a robust framework for the preclinical evaluation of benzisothiazole compounds. By systematically assessing cytotoxicity, apoptosis induction, and the modulation of key signaling pathways, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these promising compounds. The provided protocols and reference data are intended to facilitate the efficient and effective screening and characterization of novel benzisothiazole derivatives for drug discovery applications.

Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of benzisothiazole compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Benzisothiazole compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzisothiazole compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).

Protocol 2: Measurement of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with benzisothiazole compounds using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzisothiazole compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Allow the cells to attach overnight.

    • Treat the cells with the benzisothiazole compound at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells.

    • For adherent cells, gently wash with PBS and then detach using trypsin-EDTA.

    • Combine the floating cells from the medium with the detached adherent cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

    • Acquire data for at least 10,000 events per sample.

Data Analysis:

  • Create a quadrant plot using the FITC (Annexin V) and PI fluorescence signals.

  • The four quadrants represent:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes for other reasons)

  • Calculate the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the benzisothiazole compound.

Protocol 3: Analysis of PI3K/AKT Signaling Pathway by Western Blot

Objective: To investigate the effect of benzisothiazole compounds on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzisothiazole compound

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus (electrophoresis and transfer systems)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with the benzisothiazole compound as described in the apoptosis protocol.

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the protein of interest (e.g., p-AKT) to the intensity of the loading control (e.g., β-actin) or the total protein (e.g., total AKT).

  • Calculate the fold change in protein expression or phosphorylation relative to the vehicle control.

Signaling Pathways and Experimental Workflow

Experimental Workflow for Assessing Benzisothiazole Compounds

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Candidate Validation cluster_3 Outcome start Benzisothiazole Compound Library cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase) ic50->apoptosis pathway Signaling Pathway Analysis (Western Blot, Reporter Assays) ic50->pathway ros ROS Measurement ic50->ros in_vivo In Vivo Animal Models apoptosis->in_vivo pathway->in_vivo ros->in_vivo end Identification of Lead Compounds in_vivo->end

Caption: Experimental workflow for the evaluation of benzisothiazole compounds.

Proposed Signaling Pathway for Benzisothiazole-Induced Apoptosis via PI3K/AKT Inhibition

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates AKT AKT PI3K->AKT Phosphorylates & Activates Bad Bad AKT->Bad Phosphorylates & Inactivates Bcl2 Bcl-2 Bad->Bcl2 Inhibits CytochromeC Cytochrome c Bcl2->CytochromeC Prevents Release Benzisothiazole Benzisothiazole Compound Benzisothiazole->PI3K Inhibits Apoptosis Apoptosis CytochromeC->Apoptosis Initiates

Caption: Benzisothiazole compounds may inhibit PI3K, leading to apoptosis.

Proposed Signaling Pathway for Benzisothiazole-Mediated NF-κB Inhibition

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Benzisothiazole Benzisothiazole Compound Benzisothiazole->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Activates

Application of Computational Docking for Benzisothiazole Dioxide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzisothiazole dioxide derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery. Their therapeutic potential spans across various domains, including oncology, virology, and inflammatory diseases. Computational docking has emerged as a powerful tool to accelerate the identification and optimization of novel benzisothiazole dioxide-based drug candidates. By predicting the binding affinity and orientation of these derivatives within the active site of a biological target, computational docking provides valuable insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective inhibitors. These application notes provide an overview of the practical application of molecular docking for benzisothiazole dioxide derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows.

Data Presentation: Docking Scores and Biological Activity

The following tables summarize the results from various studies, correlating computational docking scores with experimentally determined biological activities for benzisothiazole and its derivatives. This data facilitates the comparison of predicted binding affinities with actual inhibitory potency.

Table 1: Computationally Designed Benzisothiazole Derivatives Targeting Cancer-Related Proteins

Compound IDCOX-1 (kcal/mol)COX-2 (kcal/mol)DHFR (kcal/mol)MMP13 (kcal/mol)FGFR1 (kcal/mol)NEP (kcal/mol)
1 -8.5-9.2-7.8-8.1-8.3-7.9
2 -8.7-9.5-8.1-8.3-8.5-8.2
3 -8.2-9.0-7.5-7.9-8.1-7.6
4 -9.0-9.8-8.5-8.7-8.9-8.6
5 -8.8-9.6-8.3-8.5-8.7-8.4
6 -8.4-9.1-7.7-8.0-8.2-7.8
7 -9.2-10.1-8.8-9.0-9.2-8.9
8 -8.9-9.7-8.4-8.6-8.8-8.5
9 -9.5-10.5-9.1-9.3-9.5-9.2
10 -9.3-10.2-8.9-9.1-9.3-9.0

Binding energies are presented in kcal/mol. Data is derived from a computational study on designed benzisothiazole derivatives.

Table 2: Benzothiazole Derivatives Targeting EGFR and VEGFR-2 Kinases

Compound IDTarget KinaseDocking Score (kcal/mol)Experimental IC50 (µM)
C6 HER-2-0.18[1]
1 EGFR-1967.63 (full fitness score)-
10 VEGFR-2-0.19[2]
11 VEGFR-2-0.17[2]
12 VEGFR-2-0.15[2]
21 VEGFR-2-0.18[2]
21 EGFR-0.16[2]
22 VEGFR-2-0.16[2]
22 EGFR-0.13[2]
23 VEGFR-2-0.15[2]
23 EGFR-0.11[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.[1][2]

Experimental Protocols

Protocol 1: Molecular Docking of Benzisothiazole Dioxide Derivatives

This protocol outlines a general workflow for performing molecular docking studies.

1. Ligand Preparation:

  • The 3D structures of the benzisothiazole dioxide derivatives are constructed using molecular modeling software (e.g., ChemDraw, Avogadro).
  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94x).
  • Appropriate protonation states at physiological pH (7.4) are assigned.

2. Protein Preparation:

  • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
  • Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
  • Hydrogen atoms are added to the protein, and bond orders are corrected.
  • The protein structure is energy minimized to relieve any steric clashes.

3. Docking Simulation:

  • The binding site on the target protein is defined. This is typically based on the location of a co-crystallized ligand or identified through binding site prediction algorithms.
  • A grid box is generated around the defined binding site to encompass the volume where the ligand is likely to bind.
  • Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The docking algorithm explores various conformations and orientations of the ligand within the binding site.
  • The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).

4. Analysis of Results:

  • The docked poses are visualized and analyzed to understand the binding mode of the ligand.
  • Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues are identified.
  • The docking scores are used to rank the compounds based on their predicted binding affinity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of benzisothiazole dioxide derivatives against a specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase.
  • Kinase-specific substrate.
  • ATP (Adenosine triphosphate).
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
  • Test compounds (benzisothiazole dioxide derivatives) dissolved in DMSO.
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).
  • Microplate reader.

2. Assay Procedure:

  • A reaction mixture is prepared containing the kinase, its substrate, and the assay buffer in the wells of a microplate.
  • The test compounds are added to the wells at various concentrations. A DMSO control (vehicle) is also included.
  • The kinase reaction is initiated by the addition of ATP.
  • The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
  • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent.
  • The luminescence or absorbance is measured using a microplate reader.

3. Data Analysis:

  • The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control.
  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based Anticancer Activity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of benzisothiazole dioxide derivatives on cancer cell lines.

1. Cell Culture:

  • Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

3. Compound Treatment:

  • The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium.
  • The culture medium from the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO) is also included.
  • The plates are incubated for a specific period (e.g., 48 or 72 hours).

4. MTT Assay:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
  • The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.
  • The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_computational Computational Phase cluster_experimental Experimental Validation ligand_prep Ligand Preparation (Benzisothiazole Dioxides) docking Molecular Docking Simulation ligand_prep->docking protein_prep Target Protein Preparation (e.g., Kinase, Enzyme) protein_prep->docking analysis Binding Affinity & Pose Analysis docking->analysis synthesis Compound Synthesis analysis->synthesis Lead Compound Identification biochemical_assay Biochemical Assays (e.g., Kinase Inhibition) synthesis->biochemical_assay cell_assay Cell-Based Assays (e.g., Anticancer Activity) biochemical_assay->cell_assay sar Structure-Activity Relationship (SAR) cell_assay->sar sar->ligand_prep Rational Design of New Derivatives

Caption: Experimental workflow for docking and validation.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Benzisothiazole Dioxide Derivative inhibitor->mek Inhibition

Caption: MAPK signaling pathway and inhibition.

hif2_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia hif2a_n HIF-2α phd PHD hif2a_n->phd Hydroxylation vhl VHL phd->vhl Recognition proteasome Proteasomal Degradation vhl->proteasome Ubiquitination hif2a_h HIF-2α dimer HIF-2α/HIF-1β Dimer hif2a_h->dimer hif1b HIF-1β (ARNT) hif1b->dimer hre Hypoxia Response Element (HRE) dimer->hre Nuclear Translocation & DNA Binding genes Target Gene Expression (e.g., VEGF, EPO) hre->genes inhibitor Benzisothiazole Dioxide Derivative inhibitor->phd Inhibition

Caption: HIF-2 signaling pathway and modulation.

References

Application Note: Quantification of N-(tetrahydro-benzothiazol-2-yl)propanamides in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(tetrahydro-benzothiazol-2-yl)propanamides in biological matrices such as human plasma. This class of compounds is of growing interest in pharmaceutical research, and a robust analytical method is crucial for pharmacokinetic and toxicokinetic studies. The method outlined below utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of N-(tetrahydro-benzothiazol-2-yl)propanamides from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

  • Phosphoric acid (0.1% in water)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode SPE cartridges (e.g., Oasis MAX)

  • Centrifuge

  • Evaporator (e.g., nitrogen blowdown)

Procedure:

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex for 10 seconds.

  • Add 200 µL of 0.1% phosphoric acid and vortex for 10 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

ParameterValue
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size)
Mobile Phase A0.1% formic acid in water
Mobile Phase B0.1% formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient5% B to 95% B in 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage4500 V
Source Temperature500°C
Collision GasNitrogen
Dwell Time100 ms
MRM TransitionsAnalyte and IS specific (to be determined by infusion)

Quantitative Data Summary

The following tables summarize the typical validation parameters for a bioanalytical LC-MS/MS method.[1][2] These values are representative and should be established for each specific analyte.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Weighting
N-(tetrahydro-benzothiazol-2-yl)propanamide1 - 1000> 0.9951/x²

Table 2: Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ195 - 105< 1593 - 107< 15
Low QC397 - 103< 1096 - 104< 12
Mid QC10098 - 102< 897 - 103< 10
High QC80099 - 101< 598 - 102< 8

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
N-(tetrahydro-benzothiazol-2-yl)propanamide85 - 9590 - 110

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_add Add Internal Standard plasma->is_add precipitation Protein Precipitation (0.1% H3PO4) is_add->precipitation centrifuge Centrifugation precipitation->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution (100 µL) evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms Tandem MS Detection (MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of N-(tetrahydro-benzothiazol-2-yl)propanamides.

signaling_pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Hypothetical) cluster_excretion Excretion compound N-(tetrahydro-benzothiazol-2-yl)propanamide plasma_binding Plasma Protein Binding compound->plasma_binding tissue Target Tissue Distribution plasma_binding->tissue phase1 Phase I Metabolism (e.g., Hydroxylation) tissue->phase1 metabolite1 Hydroxylated Metabolite phase1->metabolite1 phase2 Phase II Metabolism (e.g., Glucuronidation) metabolite2 Glucuronide Conjugate phase2->metabolite2 metabolite1->phase2 renal Renal Excretion metabolite2->renal biliary Biliary Excretion metabolite2->biliary

Caption: A hypothetical metabolic pathway for N-(tetrahydro-benzothiazol-2-yl)propanamides.

References

Application Note: In Vitro Inhibition Assay for Novel Propanamide Compounds Targeting HDAC6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. Specifically, HDAC6 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders, due to its unique cytoplasmic localization and role in regulating cellular processes like protein folding and cell motility. Propanamide derivatives have been identified as a promising class of HDAC6 inhibitors. This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity and kinetic profile of novel propanamide compounds against human HDAC6.

Experimental Protocols

1. Principle of the Assay

This protocol utilizes a two-step fluorometric assay. In the first step, the HDAC6 enzyme deacetylates a fluorogenic acetylated peptide substrate. In the second step, a developer solution is added that proteolytically cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC6 activity. The presence of an inhibitor, such as a novel propanamide compound, will decrease the rate of deacetylation, resulting in a reduced fluorescence signal.

2. Materials and Reagents

  • Enzyme: Recombinant Human HDAC6 (e.g., from BPS Bioscience)

  • Substrate: Fluorogenic HDAC6 Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Inhibitor: Novel Propanamide Compounds (dissolved in 100% DMSO)

  • Positive Control: Trichostatin A (TSA) or a known HDAC6 inhibitor

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA

  • Developer: HDAC Developer solution containing a protease (e.g., Trypsin) and Trichostatin A (to stop the HDAC reaction)

  • Plate: Black, flat-bottom 96-well microplate

  • Instrumentation: Fluorescence microplate reader capable of excitation at 350-360 nm and emission at 450-460 nm.

3. Assay Protocol for IC50 Determination

The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50%.[1]

  • Compound Dilution: Prepare a serial dilution of the novel propanamide compounds. Start with a high concentration (e.g., 1 mM) in 100% DMSO and perform 1:3 serial dilutions to create a 10-point dose-response curve.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the Master Mix: For each well, mix the required volume of Assay Buffer and the fluorogenic substrate.

    • Prepare the Enzyme Solution: Dilute the HDAC6 enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically by running a titration curve.

  • Assay Plate Setup:

    • Add 2 µL of the diluted propanamide compounds, positive control (TSA), or DMSO (for "no inhibitor" and "blank" controls) to the appropriate wells of the 96-well plate.

    • Add 48 µL of the Master Mix to each well.

    • To initiate the reaction, add 50 µL of the diluted HDAC6 enzyme solution to all wells except the "blank" wells. For the "blank" wells, add 50 µL of Assay Buffer.

    • The final reaction volume is 100 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add 50 µL of the Developer solution to each well.

  • Second Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (Excitation: 355 nm, Emission: 460 nm).

4. Data Analysis

  • Subtract Background: Subtract the average fluorescence value of the "blank" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[2]

Data Presentation

Table 1: Dose-Response Data for a Hypothetical Propanamide Compound (PC-123)

Compound Conc. (µM)Average Fluorescence% Inhibition
100.00015898.1
33.33321097.5
11.11145094.6
3.704120585.6
1.235358057.2
0.412689016.7
0.13781202.1
0.04682500.5
0.0158310-0.2
0.000 (No Inhibitor)82950.0

Table 2: Summary of Inhibition Data for Novel Propanamide Compounds

Compound IDTarget EnzymeIC50 (µM)Mode of InhibitionKi (µM)
PC-123HDAC61.15Competitive0.58
PC-124HDAC60.89Competitive0.45
PC-125HDAC65.21Non-competitive4.88
PC-126HDAC6> 100Not DeterminedN/A

Visualizations

Experimental Workflow

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare Compound Serial Dilutions D 4. Add Compounds & Master Mix to Plate A->D B 2. Prepare Master Mix (Buffer + Substrate) B->D C 3. Prepare Enzyme Working Solution E 5. Add Enzyme to Initiate Reaction C->E D->E F 6. Incubate at 37°C E->F G 7. Add Developer (Stop & Develop Signal) F->G H 8. Read Fluorescence G->H I 9. Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for the in vitro HDAC6 enzyme inhibition assay.

Hypothetical Signaling Pathway

HDAC6_Inhibition_Pathway Inhibitor Novel Propanamide Compound HDAC6 HDAC6 Enzyme Inhibitor->HDAC6 Inhibition Tubulin_Ac Acetylated α-tubulin HDAC6->Tubulin_Ac Deacetylation Tubulin α-tubulin Tubulin_Ac->Tubulin Microtubule Microtubule Stability Tubulin_Ac->Microtubule Promotes

References

Application Notes and Protocols for X-ray Crystallography of Small Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the three-dimensional structure of small organic molecules using single-crystal X-ray diffraction. The method is a cornerstone of modern chemistry and drug discovery, offering unambiguous determination of molecular structure, stereochemistry, and packing interactions.[1][2][3]

Introduction

Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid.[3] By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, a detailed three-dimensional model of the molecule can be generated. This information is invaluable for confirming chemical structures, elucidating reaction mechanisms, and understanding structure-activity relationships in drug development.[3][4]

Experimental Workflow

The overall process of small molecule X-ray crystallography can be broken down into four main stages: crystal growth, data collection, structure solution and refinement, and data analysis and validation.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_data_analysis Data Analysis & Validation A Compound Purification B Solvent Selection A->B C Crystallization Technique B->C D Crystal Harvesting C->D E Crystal Mounting D->E F Diffractometer Setup E->F G X-ray Diffraction F->G H Data Processing & Integration G->H I Structure Solution (e.g., SHELXT) H->I J Structure Refinement (e.g., SHELXL) I->J K Model Building (e.g., Olex2) J->K L Structure Validation (e.g., checkCIF) K->L M Data Visualization (e.g., Mercury) L->M N Reporting & Deposition (e.g., CSD) M->N

Figure 1: Overall experimental workflow for small molecule X-ray crystallography.

Detailed Protocols

Crystal Growth

The primary bottleneck in X-ray crystallography is often obtaining high-quality single crystals.[1] The ideal crystal should be a well-ordered, single lattice with dimensions of approximately 0.1-0.3 mm in all directions.[4][5]

Protocol for Crystal Growth:

  • Compound Purification: The purity of the compound is critical for successful crystallization.[2] Ensure the sample is as pure as possible, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.[2] Highly soluble compounds may crystallize too quickly, resulting in small or poorly ordered crystals.

  • Crystallization Techniques: Several techniques can be employed to achieve the slow supersaturation required for growing large, well-ordered crystals. Common methods include:

    • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over hours to weeks.[1][5][6]

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[7][8]

    • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8][9]

    • Solvent/Anti-Solvent Diffusion: A layer of anti-solvent is carefully added on top of a solution of the compound. Crystals form at the interface as the two solvents slowly mix.[1]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a small loop or spatula. It is crucial to keep the crystals in their mother liquor to prevent solvent loss and crystal degradation.[7]

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer. The crystal is mounted and exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

Protocol for Data Collection:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu), a goniometer to rotate the crystal, and a detector to record the diffraction pattern.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice of the crystal.[10]

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to measure the intensities of a unique set of reflections with adequate redundancy and coverage.

  • Data Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.[11]

Parameter Typical Value for Small Molecules Significance
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Choice of wavelength affects resolution and absorption.
Temperature100 KReduces atomic thermal motion, leading to better diffraction data.
Detector Distance40-60 mmAffects the resolution range and spot separation on the detector.
Exposure Time1-60 s / frameDependent on crystal size, scattering power, and X-ray source intensity.
Oscillation Range0.5-1.0° / frameThe angular range over which the crystal is rotated for each image.
Total Rotation180-360°Ensures a complete dataset is collected.

Table 1: Typical Data Collection Parameters for Small Molecule X-ray Crystallography.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure and refine the atomic model. This process is typically performed using specialized software packages.

structure_solution_refinement A Integrated Reflection Data (hkl file) B Structure Solution (e.g., Direct Methods, Patterson Methods) A->B SHELXT, SIR C Initial Atomic Model B->C D Least-Squares Refinement C->D SHELXL, Olex2-Refine E Difference Fourier Map Analysis D->E G Final Refined Model D->G Convergence F Model Completion & Correction E->F Identify missing atoms, correct misplaced atoms F->D

Figure 2: Logical workflow for structure solution and refinement.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The phase problem is solved to obtain an initial electron density map. For small molecules, this is often achieved using direct methods or Patterson methods, implemented in programs like SHELXT.[12]

  • Model Building: An initial atomic model is built into the electron density map using software such as Olex2.[12]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods (e.g., with SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors.[12]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]

  • Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are usually refined to account for the direction-dependent thermal motion.

Parameter Acceptable Value Description
R1< 0.05A measure of the agreement between the observed and calculated structure factor amplitudes.
wR2< 0.15A weighted R-factor based on squared structure factor amplitudes.
Goodness of Fit (GooF)~ 1.0Should be close to 1 for a good model and correct weighting scheme.
Final Difference Electron Density< ±0.5 e⁻/ųResidual electron density peaks and holes should be minimal.

Table 2: Common Crystallographic Refinement Statistics and Their Acceptable Ranges.

Data Analysis and Validation

The final step involves a thorough validation of the crystal structure to ensure its quality and accuracy before interpretation and publication.

Protocol for Data Analysis and Validation:

  • Structure Validation: The final refined model is checked for geometric consistency and other potential issues using software like checkCIF, which is provided by the International Union of Crystallography (IUCr).[12]

  • Data Visualization: The three-dimensional structure is visualized using programs like Mercury to analyze molecular geometry, intermolecular interactions, and crystal packing.

  • Crystallographic Information File (CIF): A CIF file is generated, which contains all the necessary information about the crystal, data collection, and structure refinement.

  • Database Deposition: The CIF file is deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, making the data publicly available.[13]

Conclusion

X-ray crystallography is an indispensable tool for the definitive structural characterization of small organic molecules. By following a systematic protocol encompassing crystal growth, data collection, structure solution, and validation, researchers can obtain high-quality crystallographic data that provides fundamental insights into molecular structure and properties. This information is crucial for advancing research in chemistry, materials science, and drug discovery.

References

Application Notes and Protocols for the Scalable Production of Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes for the scalable production of benzisothiazole derivatives, compounds of significant interest in medicinal chemistry and materials science. The following sections detail established and modern synthetic methodologies, complete with experimental protocols and comparative data to aid in the selection and optimization of manufacturing processes.

Introduction to Benzisothiazole Derivatives

The benzisothiazole core is a privileged scaffold found in a variety of biologically active molecules and functional materials. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anticancer, antimicrobial, and anti-inflammatory properties. A notable example is the atypical antipsychotic drug Ziprasidone, which features the benzisothiazole moiety. Beyond pharmaceuticals, benzisothiazole derivatives are utilized as biocides and industrial preservatives. The growing demand for these compounds necessitates the development of efficient, cost-effective, and scalable synthetic routes.

Synthetic Strategies for the Benzisothiazole Core

Several synthetic strategies have been developed for the construction of the benzisothiazole ring system. The choice of method often depends on the desired substitution pattern, scale of production, and economic viability. Key approaches include:

  • Oxidative Cyclization of 2-Mercaptobenzamides: This is a common and versatile method that involves the intramolecular cyclization of readily available 2-mercaptobenzamide precursors. Various oxidizing agents and catalytic systems, including copper- and cobalt-based catalysts, have been employed to facilitate this transformation.

  • From 2,2'-Dithiodibenzoyl Derivatives: This route offers an alternative starting point, utilizing the disulfide linkage as a precursor to the thiazole ring. Reaction with an amine source in the presence of an oxidizing agent can lead to the formation of the desired benzisothiazole product.

  • Electrochemical Synthesis: A modern and sustainable approach that utilizes an electric current to drive the intramolecular N-S bond formation from 2-mercaptobenzamide derivatives. This method avoids the need for chemical oxidants, often leading to cleaner reactions and simpler purification.

  • Copper-Catalyzed Reactions of 2-Halobenzamides: This strategy involves the reaction of 2-halobenzamides with a sulfur source, such as potassium thiocyanate or elemental sulfur, in the presence of a copper catalyst to form the benzisothiazole ring.

Experimental Protocols

The following are detailed protocols for key synthetic methodologies.

Protocol 1: Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Mercaptobenzamides

This protocol describes a scalable and efficient method for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones using a copper catalyst and oxygen from the air as the terminal oxidant.

Materials:

  • Substituted 2-mercaptobenzamide (1.0 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser open to the air, add the substituted 2-mercaptobenzamide (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Add DMF to achieve a substrate concentration of 0.2 M.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Electrochemical Dehydrogenative N-S Bond Formation

This protocol outlines a metal-free and oxidant-free method for the synthesis of benzisothiazol-3(2H)-ones via electrochemical cyclization.

Materials:

  • Substituted 2-mercaptobenzamide (1.0 equiv)

  • Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄) (0.2 M) as the supporting electrolyte

  • Acetonitrile (MeCN) as the solvent

  • Undivided electrochemical cell with a graphite anode and a platinum cathode

Procedure:

  • Set up an undivided electrochemical cell with a graphite plate as the anode and a platinum plate as the cathode.

  • Dissolve the substituted 2-mercaptobenzamide (1.0 equiv) and n-Bu₄NBF₄ (to a concentration of 0.2 M) in acetonitrile.

  • Apply a constant current of 20 mA to the cell.

  • Stir the solution at room temperature during the electrolysis.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, remove the electrodes and concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove the electrolyte.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize typical yields for the synthesis of various benzisothiazole derivatives using the described protocols.

Table 1: Yields for Copper-Catalyzed Oxidative Cyclization

EntryR¹ SubstituentR² SubstituentYield (%)
1HPhenyl92
2H4-Methoxyphenyl89
3H4-Chlorophenyl95
45-ChloroPhenyl88
55-NitroPhenyl85

Table 2: Yields for Electrochemical Synthesis

EntryR¹ SubstituentR² SubstituentYield (%)
1HH85
2HMethyl82
3HPhenyl90
44-MethoxyH88
55-BromoH78

Signaling Pathways and Biological Activity

Benzisothiazole derivatives have been shown to modulate the activity of several key signaling pathways implicated in various diseases, particularly cancer. Understanding these interactions is crucial for drug development.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation. Dysregulation of this pathway is often associated with cancer and inflammatory diseases. Certain benzisothiazole derivatives have been identified as inhibitors of the JAK/STAT pathway.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation STAT_P STAT (active) (phosphorylated dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus Gene Target Gene Transcription Benzisothiazole Benzisothiazole Derivative Benzisothiazole->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by benzisothiazole derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several benzisothiazole-based compounds have shown inhibitory activity against this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Benzisothiazole Benzisothiazole Derivative Benzisothiazole->PI3K Inhibition Benzisothiazole->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to intracellular targets, regulating processes such as cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, its dysregulation is common in cancer.

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Benzisothiazole Benzisothiazole Derivative Benzisothiazole->Raf Inhibition

Caption: Inhibition of the ERK/MAPK signaling pathway.

Experimental Workflow for Synthetic Route Development

The development of a scalable synthetic route for a novel benzisothiazole derivative typically follows a structured workflow, from initial synthesis to process optimization.

Synthetic_Workflow Start Starting Materials (e.g., 2-Mercaptobenzamide) Synthesis Small-Scale Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Biological Activity Screening Purification->Screening Optimization Reaction Optimization (Solvent, Temp, Catalyst) Screening->Optimization Lead Compound ScaleUp Scale-Up (Pilot Plant) Optimization->ScaleUp Production Industrial Production ScaleUp->Production

Application Notes and Protocols for 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, a derivative of saccharin, presents a potentially valuable scaffold for solid-phase synthesis (SPS). Its structure incorporates a carboxylic acid handle for attachment to a solid support and a stable sulfonamide (saccharin) moiety. While specific, detailed applications of this exact compound as a linker in published literature are limited, its structural features suggest its utility as a stable, potentially "safety-catch" or traceless linker in the synthesis of small molecules and peptide derivatives. This document provides a theoretical framework and generalized protocols for its application in solid-phase organic synthesis (SPOS), based on the known chemistry of saccharin and established SPS methodologies.

The saccharin nucleus is exceptionally stable to a wide range of acidic and basic conditions, making it an attractive core for a linker that needs to withstand multiple reaction steps. The nitrogen of the sulfonamide can be alkylated, and the aromatic ring can be functionalized, offering multiple points for diversity in combinatorial library synthesis.

Principle of Application

The core concept for utilizing 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid in SPS involves its immobilization onto a solid support via its propanoic acid side chain. The saccharin moiety can then serve as an anchor to which a substrate is attached, typically through N-alkylation. Subsequent chemical transformations can be performed on the substrate. Finally, the synthesized molecule is cleaved from the linker, either by targeting the bond connecting the substrate to the saccharin or by cleaving the bond connecting the linker to the resin. The specific cleavage strategy will depend on the overall synthetic design and the desired functionality in the final product.

Data Presentation

As there is a lack of specific quantitative data in the literature for the use of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid as an SPS linker, the following table presents hypothetical loading and cleavage efficiencies based on typical values for similar linker systems. These values should be considered as starting points for optimization.

ParameterConditionExpected Yield/LoadingNotes
Linker Loading DIC/DMAP in DMF0.5 - 1.0 mmol/gLoading capacity will depend on the resin used.
PyBOP/DIPEA in NMP0.6 - 1.2 mmol/gGenerally provides higher loading efficiency.
Substrate Coupling NaH, Substrate-LG in DMF70 - 95%Substrate must have a good leaving group (LG), e.g., Br, I, OTs.
Mitsunobu: PPh₃, DIAD60 - 90%For coupling of alcoholic substrates.
Cleavage Reductive (e.g., SmI₂)65 - 90%For traceless cleavage of the N-S bond.
Nucleophilic (e.g., NaBH₄)70 - 95%Cleavage of the N-C(substrate) bond.
Photolytic (if modified)50 - 85%Requires a photolabile group on the linker.

Experimental Protocols

The following are generalized, hypothetical protocols for the use of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid in solid-phase synthesis.

Protocol 1: Immobilization of the Linker on Hydroxymethyl Resin (e.g., Wang Resin)
  • Resin Swelling: Swell hydroxymethyl resin (1 g, 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Activation of Linker: In a separate flask, dissolve 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (3 eq., 3 mmol) in DMF (5 mL). Add N,N'-diisopropylcarbodiimide (DIC, 3 eq., 3 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 eq., 0.1 mmol). Stir at room temperature for 20 minutes.

  • Coupling to Resin: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 2 hours. Wash as described above and dry.

Protocol 2: Substrate Loading onto the Immobilized Linker
  • Resin Swelling: Swell the linker-functionalized resin (1 g, ~0.8 mmol/g) in anhydrous DMF (10 mL) for 1 hour.

  • Deprotonation: Add sodium hydride (NaH, 5 eq.) to the resin suspension and agitate for 30 minutes at room temperature.

  • Substrate Coupling: Add the substrate bearing a suitable leaving group (e.g., an alkyl halide, 5 eq.) to the reaction vessel. Heat the mixture to 60°C and agitate for 12-24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), water (1 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of the Product from the Linker

Method A: Reductive Cleavage (Traceless)

  • Resin Swelling: Swell the substrate-bound resin (100 mg) in anhydrous tetrahydrofuran (THF, 2 mL) for 1 hour.

  • Cleavage: Prepare a solution of samarium(II) iodide (SmI₂, 0.1 M in THF) and add it to the resin until a persistent blue color is observed. Agitate the mixture at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with THF (3 x 2 mL) and combine the filtrates.

  • Work-up: Quench the reaction with a saturated aqueous solution of potassium sodium tartrate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method B: Nucleophilic Cleavage

  • Resin Swelling: Swell the substrate-bound resin (100 mg) in a suitable solvent such as THF or a mixture of THF and methanol (2 mL).

  • Cleavage: Add a solution of a nucleophile, such as sodium borohydride (NaBH₄, 10 eq.) in THF/MeOH. Agitate at room temperature for 4-8 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with methanol (3 x 2 mL) and combine the filtrates.

  • Work-up: Acidify the filtrate with 1 M HCl and extract with an appropriate organic solvent. Dry the organic layer, filter, and concentrate to yield the product.

Visualizations

Experimental Workflow for Solid-Phase Synthesis

G cluster_resin_prep Resin Preparation cluster_linker_immobilization Linker Immobilization cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Resin Hydroxymethyl Resin SwollenResin Swollen Resin Resin->SwollenResin DMF ImmobilizedLinker Immobilized Linker SwollenResin->ImmobilizedLinker Activated Linker Linker 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid ActivatedLinker Activated Linker Linker->ActivatedLinker DIC/DMAP SubstrateLoaded Substrate Loaded Resin ImmobilizedLinker->SubstrateLoaded Substrate-LG, Base ModifiedProduct Modified Product on Resin SubstrateLoaded->ModifiedProduct Reaction 1...n CleavedProduct Cleaved Product in Solution ModifiedProduct->CleavedProduct Cleavage Reagent PurifiedProduct Purified Product CleavedProduct->PurifiedProduct Purification

Caption: General workflow for solid-phase synthesis using a saccharin-based linker.

Hypothetical "Safety-Catch" Cleavage Strategy

G StableLinker Stable Linker-Substrate Complex (on resin) Activation Activation Step (e.g., Alkylation of Sulfonamide) StableLinker->Activation ActivatedLinker Activated Linker-Substrate Complex (Labile) Activation->ActivatedLinker Cleavage Cleavage Condition (e.g., Nucleophile) ActivatedLinker->Cleavage Product Released Product Cleavage->Product

Caption: Conceptual diagram of a safety-catch cleavage strategy.

Conclusion

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid holds promise as a versatile linker for solid-phase organic synthesis. Its inherent stability and multiple points for functionalization make it a candidate for the development of novel synthetic methodologies, particularly in the construction of combinatorial libraries. The protocols and concepts outlined in this document provide a foundational framework for researchers to explore the potential of this and related saccharin-based linkers in their synthetic endeavors. It is important to reiterate that these are generalized protocols and would require optimization for specific substrates and reaction conditions.

Troubleshooting & Optimization

Optimizing reaction conditions for N-acylation of 2-aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the N-acylation of 2-aminobenzothiazoles. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-acylation of 2-aminobenzothiazoles?

A1: Common methods for N-acylation of 2-aminobenzothiazoles involve the use of various acylating agents, including:

  • Acid chlorides or anhydrides: These are highly reactive and often used in the presence of a base.

  • Carboxylic acids: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are often employed.

  • Aldehydes: N-heterocyclic carbene (NHC) catalyzed oxidative amidation provides a direct method.

  • Acetic acid: Can be used directly as both a reagent and solvent, offering a more environmentally friendly option.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in N-acylation of 2-aminobenzothiazoles can stem from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Poor quality reagents: Degradation of the acylating agent (especially acid chlorides and anhydrides due to moisture) or impurities in the 2-aminobenzothiazole can reduce yield.

  • Suboptimal stoichiometry: The molar ratio of the reactants and catalyst may not be ideal.

  • Side reactions: The formation of byproducts can consume starting materials.

  • Inefficient purification: Product loss during workup and chromatography will lower the isolated yield.

Q3: What are common side products, and how can they be minimized?

A3: A potential side reaction is the acylation at the endocyclic nitrogen atom of the benzothiazole ring. To favor N-acylation at the exocyclic amino group, reaction conditions should be carefully controlled. Using milder acylating agents or specific catalytic systems can enhance selectivity.

Q4: How do I choose the appropriate solvent for my reaction?

A4: The choice of solvent depends on the specific N-acylation method:

  • Dichloromethane (CH2Cl2): Commonly used for reactions with acid chlorides and in NHC-catalyzed oxidative amidations.

  • Acetic Acid: Can serve as both the solvent and the acetylating agent for N-acetylation.

  • N,N-Dimethylformamide (DMF): Often used in coupling reactions. It is crucial to use dry solvents, especially when working with moisture-sensitive reagents like acid chlorides.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or degraded coupling agent.Use a fresh batch of catalyst or coupling agent.
Low reaction temperature.Increase the reaction temperature in increments and monitor the reaction progress by TLC.
Poor quality of acylating agent (e.g., hydrolysis of acid chloride).Use freshly opened or purified acylating agents. Consider switching to a more stable alternative like an anhydride or using a coupling reaction with a carboxylic acid.
Multiple Spots on TLC (Side Products) Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature.
Incorrect stoichiometry leading to unreacted starting materials or byproducts.Optimize the molar ratios of the reactants.
Difficulty in Product Purification Product is co-eluting with impurities during chromatography.Try a different solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion.

Data Presentation: Reaction Conditions and Yields

Table 1: NHC-Catalyzed N-Acylation of 2-Aminobenzothiazole with Various Aldehydes

EntryAldehydeYield (%)
14-Nitrobenzaldehyde80
24-Chlorobenzaldehyde88
32-Chlorobenzaldehyde91
42-Naphthaldehyde79
53,4-Dichlorobenzaldehyde93

Reaction conditions: 2-aminobenzothiazole (0.5 mmol), aldehyde (1.0 mmol), triazolium salt catalyst (0.10 mmol), oxidant (1.0 mmol), and Cs2CO3 (0.6 mmol) in CH2Cl2 (4.0 mL) for 12 hours.

Table 2: N-Acetylation of 2-Aminobenzothiazoles using Acetic Acid

EntryStarting MaterialYield (%)
1Benzo[d]thiazol-2-amine88
26-Nitrobenzo[d]thiazol-2-amine82

Reaction conditions: The respective 2-aminobenzothiazole was reacted with acetic acid.

Experimental Protocols

Protocol 1: General Procedure for NHC-Catalyzed Oxidative Amidation

  • To a flame-dried reaction vessel under an argon atmosphere, add 2-aminobenzothiazole (1.0 equiv), the corresponding aldehyde (2.0 equiv), a triazolium salt catalyst (e.g., 28.0 mg, 0.10 mmol), an oxidant (e.g., 408.0 mg, 1.0 mmol), and a base (e.g., Cs2CO3, 196.0 mg, 0.6 mmol).

  • Add dry CH2Cl2 (4.0 mL).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the product by flash chromatography on silica gel.

Protocol 2: N-Acetylation using Acetic Acid

  • In a round-bottom flask, dissolve the substituted 2-aminobenzothiazole in glacial acetic acid.

  • Reflux the reaction mixture for a specified time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acetylated product.

Visualizations

Technical Support Center: Purification of Polar Propanamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar propanamide compounds.

Frequently Asked Questions (FAQs)

Q1: My polar propanamide compound shows poor or no retention on a standard C18 reversed-phase HPLC column. What should I do?

A1: This is a common challenge with highly polar molecules. Here are several strategies to improve retention:

  • Switch to a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which allows them to be used with highly aqueous mobile phases (even 100% water) without phase collapse. This enables the use of weaker mobile phases to increase the retention of polar analytes.[1]

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or an amide-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent. In HILIC, the analyte partitions into an adsorbed water layer on the stationary phase.[2]

  • Employ Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[3][4] This allows for multiple interactions with your analyte, significantly enhancing retention and offering an alternative selectivity.[4][5]

  • Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionizable polar compounds on a reversed-phase column. However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[5]

Q2: I am observing peak tailing for my propanamide compound during HPLC analysis. What are the possible causes and solutions?

A2: Peak tailing can be caused by several factors. Here's a troubleshooting guide:

  • Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the stationary phase can interact with basic functionalities in your propanamide, leading to tailing.

    • Solution: Use a base-deactivated column or a column with end-capping. Operating the mobile phase at a lower pH can also help by protonating the silanol groups and reducing these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Q3: How do I choose an appropriate solvent system for the recrystallization of a polar propanamide?

A3: The ideal recrystallization solvent is one in which your propanamide is highly soluble at high temperatures and poorly soluble at low temperatures.[6][7] For polar propanamides, consider the following:

  • Single Solvent Systems: Polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetone or ethyl acetate are good starting points. Water can also be effective if the propanamide has sufficient hydrogen bonding capabilities.

  • Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system can be used. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For a polar propanamide, a good solvent might be methanol or ethanol, and a poor solvent could be a less polar one like dichloromethane or diethyl ether. The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes cloudy (the cloud point). The solution is then heated until it becomes clear again and allowed to cool slowly.[8]

Q4: What are some common impurities I might encounter in my propanamide synthesis, and how can I remove them?

A4: Impurities can originate from starting materials, side reactions, or degradation.[9][10] For a typical propanamide synthesis involving the reaction of an amine with a propanoyl chloride or anhydride, common impurities include:

  • Unreacted Starting Materials: Residual amine or carboxylic acid (from hydrolysis of the acylating agent).

  • Byproducts: Salts formed during the reaction (e.g., triethylammonium chloride if triethylamine is used as a base).

  • Isomers: If the starting materials are not pure, isomeric impurities may be present.[11]

Removal Strategies:

  • Aqueous Workup: Washing the organic reaction mixture with a dilute acid solution can remove unreacted basic starting materials and basic byproducts. A subsequent wash with a dilute base solution can remove acidic impurities.

  • Chromatography: Flash column chromatography is often effective for removing impurities with different polarities.

  • Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.[12]

Troubleshooting Guides

Chromatographic Purification
Problem Possible Cause Solution
No or Poor Retention in Reversed-Phase HPLC The propanamide is too polar for the stationary phase.- Switch to a polar-embedded or AQ-type C18 column.- Use a HILIC column.[2]- Employ a mixed-mode column with ion-exchange capabilities.[3][4][5]- Consider adding an ion-pairing reagent to the mobile phase.[5]
Co-elution with an Impurity The selectivity of the current method is insufficient.- Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice-versa).- Adjust the pH of the mobile phase to alter the ionization state of the propanamide and/or the impurity.- Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a cyano phase).
Broad Peaks - Column degradation.- Slow kinetics of interaction with the stationary phase.- Use a guard column to protect the analytical column.- Try a different stationary phase or mobile phase composition.- Decrease the flow rate.
Irreproducible Retention Times - Insufficient column equilibration.- Mobile phase composition changing over time.- Ensure the column is fully equilibrated with the initial mobile phase before each injection.- Prepare fresh mobile phase daily.
Recrystallization
Problem Possible Cause Solution
Compound Oiling Out (Forms a liquid instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The cooling rate is too fast.- Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the cold solvent.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.[12]- Add a seed crystal of the pure compound.[6][12]- If using a single solvent, try a two-solvent system by adding a "poor" solvent.[8]
Low Recovery of Purified Compound - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Cool the solution in an ice bath for a longer period to maximize crystal formation.- Use a minimal amount of cold solvent to wash the crystals during filtration.[7]- Ensure the filtration apparatus is pre-heated before hot filtration.
Impure Crystals (Poor Purity) - The cooling was too rapid, trapping impurities in the crystal lattice.- The chosen solvent does not effectively differentiate between the compound and the impurity.- Allow the solution to cool slowly.- Perform a second recrystallization.[7]- Select a different recrystallization solvent.

Data Presentation

The following tables provide representative data for the purification of a hypothetical polar propanamide compound ("Propanamide-X") using different techniques. These values are illustrative and will vary depending on the specific compound and experimental conditions.

Table 1: Comparison of HPLC Purification Methods for Propanamide-X

Method Stationary Phase Mobile Phase Recovery Yield (%) Purity (%)
Reversed-PhaseC18Acetonitrile/Water Gradient5585
Polar-Embedded RPPolar-Embedded C18Acetonitrile/Water Gradient8595
HILICAmideAcetonitrile/Ammonium Formate90>98
Mixed-ModeC18 with Anion ExchangeAcetonitrile/Phosphate Buffer88>99

Table 2: Recrystallization Solvent Screening for Propanamide-X

Solvent Solubility (Hot) Solubility (Cold) Crystal Quality Recovery Yield (%) Purity (%)
WaterModerateLowNeedles7596
EthanolHighModeratePlates6092
IsopropanolHighLowRods8598
Ethyl AcetateModerateVery LowPowder90>99

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Propanamide
  • Column: Amide-bonded silica column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 80% B

    • 10-12 min: 80% to 95% B

    • 12-15 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude propanamide in a mixture of 95:5 Acetonitrile:Water to match the initial mobile phase conditions.

Protocol 2: Recrystallization of a Polar Propanamide from Isopropanol
  • Place the crude propanamide solid in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to the flask while stirring until the solid just dissolves.

  • If any insoluble impurities remain, perform a hot filtration.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the crystals under vacuum to remove residual solvent.

Visualizations

Troubleshooting Logic for Poor HPLC Retention

G start Poor retention of polar propanamide in RP-HPLC q1 Is the column a standard C18? start->q1 a1_yes Switch to a polar-embedded or AQ-type C18 column q1->a1_yes Yes q2 Is the compound ionizable? q1->q2 No end Improved Retention a1_yes->end a2_yes Try Mixed-Mode Chromatography (Reversed-Phase + Ion-Exchange) q2->a2_yes Yes a2_no Use HILIC Chromatography q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for poor HPLC retention.

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation a Add crude propanamide to flask b Add minimal hot solvent a->b c Hot filtration (if needed) b->c d Slow cooling to room temperature c->d e Cool in ice bath d->e f Vacuum filtration e->f g Wash with cold solvent f->g h Dry crystals g->h

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Overcoming Solubility Challenges of Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility limitations of benzisothiazole derivatives in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My benzisothiazole derivative is poorly soluble in my aqueous experimental buffer (e.g., PBS). What are the initial steps I should take?

A1: Poor aqueous solubility is a common characteristic of many benzisothiazole derivatives due to their often rigid, aromatic structures. The first and most common approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

  • Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) is the most frequently used solvent for creating stock solutions of benzisothiazole derivatives for in vitro assays.

  • Protocol:

    • Dissolve the benzisothiazole derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.

    • For your experiment, dilute the DMSO stock solution into your aqueous buffer to the final desired concentration. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: I am still observing precipitation after diluting my DMSO stock into the aqueous buffer. What can I do?

A2: If precipitation occurs upon dilution, it indicates that the aqueous solubility of your compound is being exceeded. Here are several strategies to address this:

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution. Benzisothiazole derivatives are often weak bases. Therefore, their solubility can often be increased in acidic conditions. Experiment with buffers of varying pH to find the optimal condition for your specific derivative. For instance, the solubility of lurasidone hydrochloride is higher in a pH 3.5 buffer compared to water.

  • Use of Co-solvents: In addition to the small amount of DMSO from your stock, other co-solvents can be included in the final aqueous buffer to enhance solubility. However, the compatibility of these co-solvents with your specific experimental system must be verified.

  • Employing Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPBCD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to significantly improve the solubility of benzisothiazole derivatives like ziprasidone and lurasidone.

    • Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of the compound in the cell culture medium over time.

  • Troubleshooting Steps:

    • Visual Inspection: Before and after the experiment, carefully inspect the wells of your culture plates (under a microscope if necessary) for any signs of precipitation.

    • Solubility Check: Determine the kinetic solubility of your compound in the specific cell culture medium you are using. This can be done by preparing a serial dilution of your DMSO stock in the medium and observing the concentration at which precipitation occurs.

    • Reduce Final Concentration: If solubility is an issue, lower the final concentration of the compound in your assay to a level below its solubility limit in the medium.

    • Incorporate Solubilizers: Consider the use of cyclodextrins or other biocompatible solubilizing agents in your culture medium.

Issue 2: Difficulty preparing a formulation for in vivo studies.
  • Possible Cause: The required dose of the benzisothiazole derivative exceeds its solubility in a tolerable vehicle volume.

  • Troubleshooting Steps:

    • Salt Formation: Using a salt form of the drug can significantly enhance aqueous solubility. For example, ziprasidone hydrochloride has a much higher water solubility than its free base form.

    • Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a polymer matrix, can improve its dissolution rate and apparent solubility.

    • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be a viable option to improve the bioavailability of poorly soluble compounds.

    • Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of the drug particles, leading to a faster dissolution rate.

Quantitative Solubility Data

The following tables summarize the solubility of two common benzisothiazole derivatives, Ziprasidone and Lurasidone, in various media.

Table 1: Solubility of Ziprasidone

Solvent/BufferFormSolubilityReference
WaterFree Base~0.5 µg/mL
WaterHydrochloride Salt~210 µg/mL
1:2 DMSO:PBS (pH 7.2)Hydrochloride Hydrate~0.33 mg/mL
DMSOHydrochloride Hydrate~1.2 mg/mL
DimethylformamideHydrochloride Hydrate~0.16 mg/mL
Acetate BufferFree BaseSignificantly Improved
Phosphate Buffer (>pH 6.8)Free BasePractically Insoluble

Table 2: Solubility of Lurasidone

Solvent/BufferFormSolubilityReference
WaterHydrochloride0.224 mg/mL
pH 3.5 BufferHydrochloride0.349 mg/mL
Water with HPBCD (300 mg/mL)Hydrochloride>20 mg/mL
pH 7.0-7.8 BufferPamoate Salt46-73 µg/mL

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This method is a standard approach to determine the equilibrium solubility of a compound.

Materials:

  • Benzisothiazole derivative

  • Selected buffer or solvent

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the benzisothiazole derivative to a known volume of the buffer or solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, centrifuge the sample to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

Protocol 2: Preparation of a Benzisothiazole Derivative Stock Solution for In Vitro Assays

Materials:

  • Benzisothiazole derivative

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of the benzisothiazole derivative into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target stock solution concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the stock solution and bring it to room temperature.

Signaling Pathway Diagrams

Many benzisothiazole derivatives have been identified as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically targeting STAT3.

Technical Support Center: Crystallization of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of complex organic molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your crystallization experiments.

Issue 1: No Crystals Are Forming

Q1: I've cooled my solution, but no crystals have appeared. What should I do?

A1: A failure to produce crystals, even after cooling, is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try in sequence:

  • Scratching: Use a glass rod to gently scratch the inside surface of your flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small sample of the pure crystalline product, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to deposit on, initiating crystallization.

  • Reduced Temperature: Try cooling the solution to a lower temperature using an ice bath or a freezer.

  • Solvent Evaporation: If the above methods fail, it's possible you have too much solvent. You can allow the solvent to evaporate slowly in a fume hood or gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Introduce a Nucleation Surface: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of your compound on the rod. Reintroducing this rod into the solution can provide seed crystals.

Q2: I've tried all the induction techniques, and still, nothing has crystallized. What is the next step?

A2: If induction techniques are unsuccessful, the problem may lie with your solvent system or the purity of your compound.

  • Re-evaluate Your Solvent: The chosen solvent may be too good at dissolving your compound at all temperatures. You may need to select a different solvent or use a mixed-solvent system. The ideal solvent dissolves the compound when hot but not when cold.

  • Consider Impurities: High levels of impurities can inhibit crystallization. It may be necessary to perform another purification step, such as column chromatography, before attempting crystallization again.

  • Rotary Evaporation: As a last resort, you can remove the solvent completely using a rotary evaporator to recover your crude solid and attempt the crystallization with a new solvent system.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Q3: My compound has separated as an oily liquid instead of solid crystals. What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a compound's melting point is lower than the temperature at which it precipitates from the solution or when the solution is highly supersaturated.

Here are strategies to prevent oiling out:

  • Slow Down Cooling: Cool the solution more slowly to allow molecules sufficient time to orient themselves into a crystal lattice. Insulating the flask can help achieve a gradual temperature decrease.

  • Adjust Solvent Volume: Add more of the "soluble solvent" to keep the compound dissolved for longer at a lower temperature.

  • Seeding: Introduce a seed crystal at a temperature where the solution is supersaturated but above the temperature where oiling out occurs.

  • Change Solvent System: The solvent's properties greatly influence the likelihood of oiling out. Experiment with different solvents or solvent mixtures.

  • Charcoal Treatment: If impurities are suspected to be depressing the melting point, adding activated charcoal to the hot solution can help remove them before cooling.

Issue 3: Crystallization Happens Too Quickly

Q4: As soon as I remove my flask from the heat, a large amount of solid crashes out of the solution. Is this a problem?

A4: Yes, rapid crystallization is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of purification. Ideal crystallization should occur over a period of 15-20 minutes.

To slow down crystallization:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the solution. This will keep the compound soluble for a longer period during cooling.

  • Slower Cooling: As with preventing oiling out, a slower cooling rate will promote the formation of larger, purer crystals.

Issue 4: The Crystallization Yield is Very Low

Q5: I've collected my crystals, but the yield is much lower than expected. What could have gone wrong?

A5: A low yield can be attributed to several factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. You can test this by evaporating a small amount of the filtrate; if a solid remains, your compound is still in solution.

  • Premature Crystallization: If crystals form in the hot solution during filtration to remove insoluble impurities, you will lose product at this stage. Ensure the solution and filtration apparatus are kept hot.

  • Insufficient Cooling: Make sure you have allowed the solution to cool completely to room temperature and then in an ice bath to maximize crystal recovery.

Experimental Protocols

Protocol 1: Single Solvent Screening
  • Place a small amount (e.g., 10-20 mg) of your crude compound into several test tubes.

  • Add a different potential solvent to each test tube, drop by drop, at room temperature. Swirl to mix. A good starting point is to test solvents with a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

  • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

  • For the solvents that did not dissolve the compound, heat the test tubes in a sand bath or water bath.

  • Add the hot solvent dropwise until the compound just dissolves.

  • Allow the test tubes to cool slowly to room temperature.

  • The best solvent is one in which the compound is highly soluble when hot and has low solubility when cold, resulting in the formation of a good quantity of crystals upon cooling.

Protocol 2: Mixed Solvent Screening
  • Find a "soluble solvent" in which your compound is readily soluble at room temperature.

  • Find an "insoluble solvent" in which your compound is insoluble at all temperatures. These two solvents must be miscible with each other.

  • Dissolve your compound in a minimum amount of the hot soluble solvent.

  • Add the insoluble solvent dropwise, while the solution is still hot, until you observe persistent cloudiness.

  • Add a few drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Data Presentation

Table 1: Common Crystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes

Side-reaction products in the synthesis of saccharin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of saccharin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to saccharin, and what are their main advantages and disadvantages?

A1: The two primary industrial methods for synthesizing saccharin are the Remsen-Fahlberg process and the Maumee process.

  • Remsen-Fahlberg Process: This classic synthesis begins with the chlorosulfonation of toluene. Its main advantage is the use of readily available starting materials. However, a significant disadvantage is the co-production of the unwanted para isomer (p-toluenesulfonyl chloride), which must be separated from the desired ortho isomer. This separation can be challenging and impacts the overall yield and purity of the final product.[1][2]

  • Maumee Process: This process starts from methyl anthranilate. Its primary advantage is that it avoids the formation of isomeric byproducts, leading to a purer final product with higher yields.[1] The reaction sequence, however, involves diazotization, which requires careful temperature control.

Q2: What are the common side-products in the Remsen-Fahlberg synthesis of saccharin?

A2: The most common side-products in the Remsen-Fahlberg synthesis are:

  • p-Toluenesulfonyl chloride: This is the isomeric byproduct of the initial chlorosulfonation of toluene. Its formation reduces the yield of the desired o-toluenesulfonyl chloride.[3]

  • p-Toluenesulfonamide: This is formed from the amination of p-toluenesulfonyl chloride.

  • 2-Sulfamoylbenzoic acid and 2-sulfobenzoic acid: These can be formed from the hydrolysis of saccharin under certain pH and temperature conditions.

Q3: What are the potential impurities in saccharin produced by the Maumee process?

A3: While the Maumee process generally produces high-purity saccharin, potential impurities can include N-methylsaccharin and residual methyl anthranilate. Other impurities may arise from the packaging and storage of the final product.

Q4: What are the typical side-reactions observed during the N-alkylation of saccharin?

A4: The N-alkylation of sodium saccharin with an alkyl halide can lead to the formation of an O-alkylated byproduct, O-ethylsaccharin, in addition to the desired N-ethylsaccharin. The ratio of N- to O-alkylation can be influenced by the solvent and reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of o-Toluenesulfonyl Chloride in the Remsen-Fahlberg Synthesis

Cause: The chlorosulfonation of toluene produces a mixture of ortho and para isomers. The ratio of these isomers is dependent on the reaction conditions. Suboptimal conditions can favor the formation of the undesired p-toluenesulfonyl chloride.

Solution:

  • Temperature Control: The temperature during chlorosulfonation should be carefully controlled. Lower temperatures generally favor the formation of the ortho isomer.

  • Reactant Stoichiometry: The molar ratio of toluene to chlorosulfonic acid can influence the isomer distribution. Experiment with slight variations in the stoichiometry to optimize for the ortho product.

  • Addition Rate: A slow, controlled addition of chlorosulfonic acid to toluene can help to maintain a consistent reaction temperature and improve the selectivity for the ortho isomer.

Quantitative Data: Isomer Ratios in Toluene Chlorosulfonation
Temperature (°C)Molar Ratio (Toluene:Chlorosulfonic Acid)o-Toluenesulfonyl Chloride (%)p-Toluenesulfonyl Chloride (%)
0-51:2.540-5050-60
20-251:2.530-4060-70
0-51:550-6040-50

Note: These are approximate values and can vary based on specific reaction conditions and workup procedures.

Issue 2: Incomplete Oxidation of o-Toluenesulfonamide to Saccharin

Cause: The oxidation of the methyl group of o-toluenesulfonamide to a carboxylic acid is a critical step. Incomplete oxidation will result in a lower yield of saccharin. The choice of oxidizing agent and reaction conditions are crucial for driving the reaction to completion.

Solution:

  • Oxidizing Agent: Potassium permanganate (KMnO₄) and dichromate are commonly used oxidizing agents. Ensure the chosen oxidant is of high purity and used in the correct stoichiometric amount.

  • Reaction Time and Temperature: The oxidation may require prolonged reaction times and elevated temperatures. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • pH Control: The pH of the reaction mixture can significantly impact the efficiency of the oxidation. Maintain the pH within the optimal range for the chosen oxidizing agent.

Issue 3: Formation of O-Alkylated Byproduct in N-Alkylation of Saccharin

Cause: The saccharin anion is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen and the oxygen of the carbonyl group. Alkylation can occur at either site, leading to a mixture of N- and O-alkylated products.

Solution:

  • Solvent Choice: The choice of solvent can influence the regioselectivity of the alkylation. Aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. Studies have shown that DMSO can be a safer alternative to DMF while providing similar product yields.

  • Counterion: The counterion of the saccharin salt can affect the N/O selectivity. Sodium saccharin is commonly used.

  • Purification: If a mixture of N- and O-alkylated products is formed, they can often be separated by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of Saccharin via the Remsen-Fahlberg Process (Illustrative)
  • Chlorosulfonation of Toluene: Cool toluene in an ice bath. Slowly add chlorosulfonic acid while maintaining the temperature between 0-5 °C. Stir for 2-3 hours.

  • Workup and Isomer Separation: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer containing the mixed toluenesulfonyl chlorides. The isomers can be separated by fractional distillation or crystallization, as o-toluenesulfonyl chloride is a liquid and the p-isomer is a solid at room temperature.

  • Amination: Dissolve the separated o-toluenesulfonyl chloride in a suitable solvent and add aqueous ammonia. Stir until the reaction is complete.

  • Oxidation: Add potassium permanganate to the solution of o-toluenesulfonamide in a basic medium. Heat the mixture to drive the oxidation.

  • Cyclization and Precipitation: Acidify the reaction mixture with a strong acid (e.g., HCl). The saccharin will precipitate out of the solution.

  • Purification: The crude saccharin can be purified by recrystallization from hot water.

Protocol 2: Synthesis of Saccharin via the Maumee Process (Illustrative)
  • Diazotization of Methyl Anthranilate: Dissolve methyl anthranilate in hydrochloric acid and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • Sulfonation: Introduce sulfur dioxide gas into the diazonium salt solution in the presence of a copper catalyst.

  • Chlorination: Treat the resulting sulfonic acid with chlorine gas to form the sulfonyl chloride.

  • Amination and Cyclization: React the sulfonyl chloride with ammonia. The intermediate sulfonamide will cyclize to form saccharin.

  • Precipitation and Purification: Acidify the solution to precipitate the saccharin, which can then be purified by recrystallization.

Visualizations

Remsen_Fahlberg_Pathway Toluene Toluene o_TSC o-Toluenesulfonyl Chloride Toluene->o_TSC Chlorosulfonation p_TSC p-Toluenesulfonyl Chloride (Side-Product) Toluene->p_TSC Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid o_TSA o-Toluenesulfonamide o_TSC->o_TSA Amination Ammonia1 Ammonia o_SBA o-Sulfamoylbenzoic Acid o_TSA->o_SBA Oxidation Oxidation Oxidation (e.g., KMnO4) Saccharin Saccharin o_SBA->Saccharin Cyclization Heat Heat (Cyclization)

Caption: Remsen-Fahlberg synthesis pathway for saccharin.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, HPLC, GC-MS) Start->Analysis Identify Identify Major Impurities and Unreacted Starting Materials Analysis->Identify IncompleteReaction Incomplete Reaction Identify->IncompleteReaction Unreacted Starting Material Present SideProduct Major Side-Product Formation Identify->SideProduct Unexpected Peaks/ Spots Observed OptimizeTimeTemp Optimize Reaction Time and/or Temperature IncompleteReaction->OptimizeTimeTemp CheckReagents Check Reagent Purity and Stoichiometry IncompleteReaction->CheckReagents ModifyConditions Modify Reaction Conditions (e.g., Solvent, Catalyst) SideProduct->ModifyConditions Purification Optimize Purification (Recrystallization, Chromatography) SideProduct->Purification End Improved Yield and Purity OptimizeTimeTemp->End CheckReagents->End ModifyConditions->End Purification->End

Caption: Troubleshooting workflow for saccharin synthesis.

References

Technical Support Center: Optimization of HPLC Purification for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing HPLC purification methods for novel heterocyclic compounds.

Frequently Asked questions (FAQs)

Q1: What are the most common issues encountered during the HPLC purification of novel heterocyclic compounds?

A1: The most frequent challenges include poor peak shape (tailing, fronting, or splitting), inadequate resolution between the compound of interest and impurities, sample solubility issues, and difficulty in method development for structurally novel molecules.

Q2: How can I improve the peak shape of my heterocyclic compound?

A2: To improve peak shape, consider the following:

  • Sample Solvent: Ensure the sample solvent is weaker than the mobile phase to promote focusing of the sample at the head of the column. Dissolving the sample in the initial mobile phase is often the best practice.

  • Mobile Phase pH: For ionizable heterocyclic compounds, adjusting the mobile phase pH can significantly improve peak shape by ensuring the analyte is in a single ionic form. A buffer should be used to maintain a consistent pH.

  • Column Choice: Select a column with a stationary phase that provides alternative selectivity. For polar heterocycles, aqueous C18 (AQ) or polar-embedded phases can offer better peak shapes.

  • Temperature: Increasing the column temperature can sometimes improve peak symmetry by reducing mobile phase viscosity and improving mass transfer.

Q3: My compound of interest is not resolving from a closely eluting impurity. What should I do?

A3: Achieving baseline resolution (a resolution value of 1.5 or greater) is crucial for accurate purification. To improve resolution, you can:

  • Optimize Selectivity: This is the most effective way to improve resolution. This can be achieved by changing the stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano phase), altering the organic modifier in the mobile phase (e.g., acetonitrile vs. methanol), or adjusting the mobile phase pH.

  • Increase Column Efficiency: Use a longer column or a column packed with smaller particles (e.g., switching from 5 µm to 3 µm particles). This will lead to narrower peaks and better separation.

  • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

Q4: My novel heterocyclic compound has poor solubility in common HPLC solvents. How can I address this?

A4: Solubility is a critical factor for successful HPLC analysis. If your compound is not soluble:

  • Solvent Selection: Test a range of solvents for your sample, starting with the mobile phase you intend to use. If solubility is low, a stronger, compatible solvent may be necessary for the sample preparation, but ensure the injection volume is small to minimize peak distortion.

  • Sample Preparation: It may be necessary to use techniques like solid-phase extraction (SPE) to clean up the sample and exchange the solvent to one that is compatible with your HPLC method.

  • Mobile Phase Compatibility: Ensure the buffer in your mobile phase is soluble in the organic solvent concentration used in your gradient to prevent precipitation.

Troubleshooting Guides

Issue 1: Poor Peak Shape
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., basic compounds interacting with residual silanols).Add a competitor (e.g., a small amount of triethylamine) to the mobile phase. Use a base-deactivated column. Adjust mobile phase pH.
Peak Fronting Column overload or injection of a sample in a solvent stronger than the mobile phase.Reduce the sample concentration or injection volume. Dissolve the sample in the initial mobile phase.
Split Peaks Partially blocked column frit, column void, or co-elution of two compounds.Reverse and flush the column. If the problem persists, the column may need replacement. To check for co-elution, alter the selectivity of the separation.
Issue 2: Poor Resolution
Parameter Strategy for Improvement Considerations
Selectivity (α) Change stationary phase chemistry (e.g., C18, Phenyl, Cyano). Alter mobile phase organic modifier (Acetonitrile vs. Methanol). Adjust mobile phase pH.This has the most significant impact on resolution.
Efficiency (N) Use a longer column. Use a column with smaller particle size.Increases backpressure and analysis time. May require an optimized HPLC system.
Retention Factor (k) Adjust the mobile phase strength (increase the aqueous portion for reversed-phase).Increasing retention will lead to longer analysis times.

Experimental Protocols

Protocol 1: Mobile Phase pH Screening for Improved Peak Shape
  • Objective: To determine the optimal mobile phase pH for a novel ionizable heterocyclic compound exhibiting poor peak shape.

  • Materials:

    • HPLC system with UV detector

    • Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

    • Your novel heterocyclic compound

    • HPLC grade water, acetonitrile, and/or methanol

    • Buffers (e.g., phosphate, acetate, or formate) at various pH values (e.g., 3.0, 5.0, 7.0).

  • Methodology:

    • Prepare a stock solution of your compound in a suitable solvent.

    • Prepare a series of mobile phases, each containing the same organic modifier concentration but with a different buffer at a specific pH. For example:

      • Mobile Phase A1: 50% Acetonitrile, 50% 20mM Potassium Phosphate buffer pH 3.0

      • Mobile Phase A2: 50% Acetonitrile, 50% 20mM Potassium Phosphate buffer pH 5.0

      • Mobile Phase A3: 50% Acetonitrile, 50% 20mM Potassium Phosphate buffer pH 7.0

    • Equilibrate the column with the first mobile phase (A1) for at least 10-15 column volumes.

    • Inject the sample and record the chromatogram.

    • Flush the column thoroughly with a high percentage of organic solvent before introducing the next mobile phase.

    • Repeat steps 3-5 for each subsequent mobile phase (A2, A3, etc.).

    • Analysis: Compare the peak shape (asymmetry factor) and retention time from each run to determine the optimal pH.

Protocol 2: Scouting Gradient for Method Development
  • Objective: To quickly determine the approximate elution conditions for a novel heterocyclic compound and decide between an isocratic or gradient method.

  • Materials:

    • HPLC system with UV detector

    • A robust analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

    • Your novel heterocyclic compound

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Methodology:

    • Dissolve your sample in a weak solvent, preferably the initial mobile phase composition.

    • Set up a broad linear gradient program on your HPLC system. A good starting point is a "scouting gradient" from 5% to 95% organic solvent over 20-30 minutes.

      • Time (min) | %B

      • 0.0 | 5

      • 20.0 | 95

      • 22.0 | 95

      • 22.1 | 5

      • 30.0 | 5

    • Equilibrate the column at the initial conditions (5% B).

    • Inject the sample and run the gradient.

    • Analysis:

      • If all peaks elute very early, a shallower gradient or an isocratic method with a lower percentage of organic solvent may be appropriate.

      • If the peak of interest elutes very late, a steeper gradient or a higher starting percentage of organic solvent could be used.

      • This initial run provides crucial information for further method optimization, such as developing a focused gradient around the elution point of the target compound.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_issues Identify Issue cluster_solutions_peak Peak Shape Solutions cluster_solutions_res Resolution Solutions cluster_solutions_sol Solubility Solutions cluster_end End Goal start Problem with HPLC Purification peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No solvent Optimize Sample Solvent peak_shape->solvent solubility Sample Solubility Issue? resolution->solubility No selectivity Optimize Selectivity (Mobile/Stationary Phase) resolution->selectivity Yes test_solvents Test Alternative Solvents solubility->test_solvents Yes end_node Optimized Purification solubility->end_node No ph Adjust Mobile Phase pH solvent->ph column Change Column Chemistry ph->column column->peak_shape column->end_node efficiency Increase Efficiency (Column Length/Particle Size) selectivity->efficiency gradient Adjust Gradient Slope efficiency->gradient gradient->resolution gradient->end_node spe Use Solid Phase Extraction test_solvents->spe spe->solubility spe->end_node

Caption: A workflow diagram for troubleshooting common HPLC purification issues.

Method_Development_Workflow cluster_start Initiation cluster_scouting Initial Screening cluster_decision Method Selection cluster_isocratic Isocratic Optimization cluster_gradient Gradient Optimization cluster_fine_tuning Fine-Tuning cluster_end Finalization start New Heterocyclic Compound scout Run Scouting Gradient (e.g., 5-95% ACN) start->scout isocratic_grad Isocratic or Gradient? scout->isocratic_grad iso_opt Optimize % Organic isocratic_grad->iso_opt Isocratic grad_opt Optimize Gradient Slope & Time isocratic_grad->grad_opt Gradient fine_tune Fine-tune Selectivity (pH, Temp, Column) iso_opt->fine_tune grad_opt->fine_tune end_node Final Purification Method fine_tune->end_node

Caption: A logical workflow for developing an HPLC purification method.

Technical Support Center: Synthesis of Tetrahydro-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the tetrahydro-benzothiazole ring during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the 2-amino-4,5,6,7-tetrahydro-benzothiazole ring system?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of a protected 4-amino-α-halocyclohexanone with a thiourea. A common starting material is 4-acetamidocyclohexanone, which is first brominated to form 2-bromo-4-acetamidocyclohexanone. This intermediate is then reacted with thiourea to form the protected 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole. The final step is the deprotection of the amino group.

Q2: Why is it necessary to protect the amino group on the cyclohexanone ring?

A2: The amino group on the cyclohexanone ring is nucleophilic and can interfere with the desired reaction pathway. Protecting this group, for example as an acetamide, ensures that the primary reaction is the formation of the thiazole ring. It also prevents potential side reactions and improves the overall yield and purity of the product.

Q3: What are the common impurities observed during the synthesis of pramipexole, a key drug with a tetrahydro-benzothiazole core?

A3: Impurities in pramipexole synthesis can arise from the synthesis process itself, degradation of the product, or interaction with excipients in formulations. Common process-related impurities can include unreacted intermediates and byproducts from side reactions. Degradation impurities can include products of oxidation, hydrolysis, and thermal degradation. One specifically identified impurity is (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, which can form from a reaction with formaldehyde. Other potential impurities include ketone derivatives, hydroxy compounds, and dialkylated products.

Troubleshooting Guide

Problem 1: Low yield of the desired tetrahydro-benzothiazole product.

Potential Cause Troubleshooting/Prevention Strategy
Incomplete bromination of the cyclohexanone precursor. Ensure complete conversion of the protected 4-aminocyclohexanone to its α-bromo derivative. Monitor the reaction by TLC or LC-MS. Adjust reaction time or temperature as needed.
Side reactions of the α-bromoketone. Use the α-bromoketone intermediate immediately after its formation as it can be unstable.
Suboptimal reaction conditions for the Hantzsch condensation. Optimize the solvent, temperature, and reaction time for the condensation with thiourea. Some procedures call for refluxing conditions.
Degradation of the product during workup or purification. Avoid high temperatures and strongly basic conditions during workup and purification. The 2-aminothiazoline ring system can be susceptible to ring opening under these conditions.

Problem 2: Formation of an impurity with a methoxymethyl group on the 2-amino position.

This is likely the impurity (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, which has been identified in stability studies of pramipexole.

Potential Cause Troubleshooting/Prevention Strategy
Presence of formaldehyde as a contaminant in solvents or reagents. Use high-purity solvents and reagents that are tested for the absence of formaldehyde.
Reaction with methanol under certain conditions. While the exact mechanism of formation with methanol is not fully elucidated, avoiding prolonged heating in methanol may be beneficial. Consider alternative solvents for purification if this impurity is observed.

Problem 3: Observation of oxidation byproducts.

Potential Cause Troubleshooting/Prevention Strategy
Exposure to air (oxygen) during the reaction or workup, especially at elevated temperatures. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use.
Presence of oxidizing agents. Ensure all reagents are free from peroxide impurities.

Problem 4: Formation of hydrolysis-related impurities.

Potential Cause Troubleshooting/Prevention Strategy
Presence of water during the reaction or workup, especially under acidic or basic conditions. Use anhydrous solvents and reagents. Perform the reaction under a dry atmosphere.
Instability of the 2-aminothiazoline ring to hydrolysis. Maintain a neutral pH during workup and purification whenever possible.

Experimental Protocols

Synthesis of 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole hydrobromide

This protocol is adapted from patent literature for the synthesis of a key intermediate.

  • Bromination: Dissolve 4-acetamidocyclohexanone in glacial acetic acid. Add bromine dropwise while stirring at room temperature. Continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Thiazole Formation: To the above reaction mixture, add thiourea. Heat the mixture to reflux and maintain for a specified time.

  • Isolation: Cool the reaction mixture. The product, 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole hydrobromide, should precipitate. Filter the crystals and wash with water and acetone.

Deprotection to form 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole

  • Dissolve the acetyl-protected intermediate in hydrobromic acid.

  • Reflux the solution for several hours.

  • Concentrate the solution by evaporation.

  • Dissolve the residue in methanol to crystallize the dihydrobromide salt of the desired product.

Visualizations

DOT Script for Synthesis and Degradation Pathway

cluster_synthesis Synthesis Pathway cluster_degradation Potential Degradation Pathways A 4-Acetamidocyclohexanone B 2-Bromo-4-acetamidocyclohexanone A->B Bromine, Glacial Acetic Acid C 6-Acetylamino-2-amino-4,5,6,7- tetrahydro-benzothiazole B->C Thiourea, Reflux D 2,6-Diamino-4,5,6,7- tetrahydro-benzothiazole C->D HBr, Reflux E Tetrahydro-benzothiazole Ring Opening D->E Heat, Strong Base F Oxidation Products D->F Oxygen, Light G N-Methoxymethyl Impurity D->G Formaldehyde

Caption: Synthetic pathway and potential degradation routes of the tetrahydro-benzothiazole ring.

DOT Script for Troubleshooting Logic

cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Low Yield or Impurities Observed? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Reaction start->cause2 Yes cause3 Product Degradation start->cause3 Yes sol1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) cause1->sol1 sol2 Use High-Purity Reagents & Inert Atmosphere cause2->sol2 sol3 Modify Workup/Purification (Avoid Heat/Strong Base) cause3->sol3

Caption: A decision-making workflow for troubleshooting synthesis issues.

Technical Support Center: Scaling Up the Synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, with a focus on challenges encountered during scale-up operations.

Troubleshooting Guides

Issue 1: Incomplete Reaction and/or Low Yield

Question: My large-scale reaction is showing incomplete conversion of starting materials, resulting in a low yield. What are the potential causes and how can I address this?

Answer: Incomplete reactions at scale can often be attributed to issues with mass and heat transfer.

  • Mixing Efficiency: Ensure your reactor's agitation is sufficient to maintain a homogeneous suspension, especially if using a heterogeneous base like potassium carbonate. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration.

  • Reagent Addition: A slow, controlled addition of the alkylating agent (e.g., 3-halopropanamide or acrylamide) is crucial to maintain an optimal reaction temperature and prevent unwanted side reactions.

  • Solvent Choice: While DMF and DMSO are effective solvents, their viscosity at lower temperatures can impact mixing.[1] Ensure the reaction temperature is high enough to reduce viscosity but not so high that it promotes degradation.

  • Base Strength and Solubility: The choice of base is critical. For instance, using a more soluble base like cesium carbonate might improve reaction rates compared to potassium carbonate.[2] However, cost at scale is a consideration. If using an organic base like triethylamine, ensure its purity, as impurities can inhibit the reaction.

Issue 2: Formation of O-Alkylated Impurity

Question: I am observing a significant amount of the O-alkylated isomer in my scaled-up batch. How can I improve the N-alkylation selectivity?

Answer: The formation of the O-alkylated product is a common issue due to the ambident nucleophilic nature of the saccharin anion.[1]

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation by solvating the cation, leaving the nitrogen anion more accessible.[1]

  • Counter-ion: The nature of the cation can influence the N/O selectivity. Using the pre-formed sodium salt of saccharin is a common strategy.

  • Temperature Control: Lower reaction temperatures often favor N-alkylation. However, this must be balanced with achieving a reasonable reaction rate. A thorough temperature optimization study during process development is recommended.

Issue 3: Product Isolation and Purification Challenges at Scale

Question: I am facing difficulties with the isolation and purification of the final product on a larger scale. What are the best practices?

Answer:

  • Crystallization: If the product is crystalline, a well-designed crystallization process is the most efficient purification method at scale. This involves selecting an appropriate solvent or solvent mixture and carefully controlling the cooling profile to obtain a product with high purity and good filterability. Consider anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product.

  • Filtration and Drying: For large quantities of solid product, ensure you have appropriate filtration and drying equipment (e.g., a filter press and a vacuum oven) to handle the volume efficiently and safely.

  • Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large-scale production.[1] It is generally reserved for high-value products or when other purification methods fail.

Frequently Asked Questions (FAQs)

  • What are the primary synthetic routes for this compound at an industrial scale? Two main routes are considered for large-scale synthesis:

    • N-alkylation of saccharin with a 3-halopropanamide (e.g., 3-chloropropanamide or 3-bromopropanamide) in the presence of a base. This is often a robust and scalable method.

    • Michael addition of saccharin to acrylamide. This route can be very atom-economical but requires careful control of reaction conditions to avoid polymerization of acrylamide and to ensure high N-selectivity.

  • Which analytical techniques are recommended for in-process control during a scaled-up reaction? For real-time monitoring of reaction completion and impurity formation, High-Performance Liquid Chromatography (HPLC) is the preferred method. It provides quantitative data on the concentration of starting materials, product, and by-products.

  • What are the critical safety considerations for scaling up this synthesis?

    • Acrylamide Handling: Acrylamide is a neurotoxin and potential carcinogen. At scale, closed-system transfers and dedicated handling procedures are essential to minimize exposure.

    • Thermal Hazards: The N-alkylation reaction can be exothermic. A reaction calorimetry study is recommended to understand the thermal profile and ensure that the reactor's cooling capacity is sufficient to prevent a runaway reaction.

    • Solvent Safety: DMF and DMSO have associated health risks. Ensure adequate ventilation and use appropriate personal protective equipment.

Data Presentation

Table 1: Comparison of Reaction Parameters for Different Synthetic Routes

ParameterRoute 1: N-Alkylation with 3-HalopropanamideRoute 2: Michael Addition to Acrylamide
Starting Materials Saccharin, 3-Halopropanamide, BaseSaccharin, Acrylamide, (Optional Base)
Typical Solvents DMF, DMSO, AcetonitrileDMF, DMSO
Reaction Temperature 60-100 °C25-80 °C
Typical Yields 70-90%60-85%
Key Challenges Halide disposal, potential for O-alkylationN/O selectivity, potential for acrylamide polymerization

Experimental Protocols

Protocol: N-Alkylation of Saccharin with 3-Chloropropanamide
  • Reactor Setup: Charge a suitably sized reactor with sodium saccharin (1.0 eq) and a polar aprotic solvent such as DMF (5-10 volumes).

  • Reagent Addition: Add 3-chloropropanamide (1.05 eq).

  • Reaction: Heat the mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen).

  • In-Process Control: Monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature and add water to precipitate the product.

  • Isolation: Filter the solid product and wash thoroughly with water to remove any remaining DMF and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol.

  • Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Charge Reactor Charge Reactor with Sodium Saccharin and DMF Add Reagent Add 3-Chloropropanamide Charge Reactor->Add Reagent Heat and Monitor Heat to 80-90 °C Monitor by HPLC Add Reagent->Heat and Monitor Precipitate Cool and Add Water Heat and Monitor->Precipitate Isolate Filter and Wash Precipitate->Isolate Recrystallize Recrystallize from Ethanol Isolate->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Final Product Final Product Dry->Final Product

Caption: Experimental workflow for the N-alkylation synthesis route.

troubleshooting_logic Start Low Yield or Impurities Check_Mixing Is Mixing Adequate? Start->Check_Mixing Improve_Agitation Increase Agitation Speed or Use Baffles Check_Mixing->Improve_Agitation No Check_Temp Is Temperature Controlled? Check_Mixing->Check_Temp Yes Improve_Agitation->Check_Temp Optimize_Heating_Cooling Improve Heat Transfer Slow Reagent Addition Check_Temp->Optimize_Heating_Cooling No Check_Purity Starting Material Purity? Check_Temp->Check_Purity Yes Optimize_Heating_Cooling->Check_Purity Purify_Reagents Recrystallize or Re-distill Starting Materials Check_Purity->Purify_Reagents No End Improved Process Check_Purity->End Yes Purify_Reagents->End

References

Validation & Comparative

Validation of in vitro enzyme inhibition results with cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from identifying a potent enzyme inhibitor in a test tube to validating its efficacy in a cellular context is a critical step. This guide provides a comprehensive comparison of in vitro enzyme inhibition assays and cell-based validation assays, offering supporting data, detailed experimental protocols, and clear visual workflows to bridge the gap between biochemical activity and cellular response.

Translating the potency of an enzyme inhibitor from a purified, controlled in vitro environment to the complex milieu of a living cell presents a significant hurdle in drug discovery. While in vitro assays are essential for initial screening and mechanistic studies, they often do not fully recapitulate the physiological conditions a compound will encounter in a whole-cell system. Factors such as cell permeability, off-target effects, and the presence of competing substrates and ATP concentrations can dramatically alter a compound's inhibitory activity.[1][2] Therefore, validating in vitro findings with robust cell-based assays is paramount to confirming a compound's potential as a therapeutic agent.

Data Presentation: Comparing In Vitro and Cellular Inhibition

A direct comparison of the half-maximal inhibitory concentration (IC50) from in vitro assays with the half-maximal effective concentration (EC50) or cellular IC50 from cell-based assays provides a quantitative measure of this translational gap. The following table summarizes the inhibitory activities of several well-known tyrosine kinase inhibitors, highlighting the often-observed differences in potency between biochemical and cellular environments.

CompoundTarget EnzymeIn Vitro IC50 (nM)Cell LineCellular IC50/EC50 (nM)Fold Difference
Dasatinib Multiple Tyrosine Kinases~1HCT 116 (Colon Carcinoma)140140
MCF7 (Breast Carcinoma)670670
H460 (Non-small cell lung)90009000
Sorafenib Multiple Tyrosine Kinases~6-92HCT 116 (Colon Carcinoma)18600~202-3100
MCF7 (Breast Carcinoma)16000~174-2667
H460 (Non-small cell lung)18000~196-3000
Erlotinib EGFR~2HCT 116 (Colon Carcinoma)>30000>15000
MCF7 (Breast Carcinoma)>30000>15000
H460 (Non-small cell lung)>30000>15000

Data compiled from a study on the in vitro activity of small molecule tyrosine kinase inhibitors in human cancer cell lines.[3] The in vitro IC50 values for Dasatinib and Sorafenib are approximate ranges against their primary kinase targets. The cellular IC50 for Erlotinib was greater than the highest tested concentration.

Experimental Protocols

To ensure the reproducibility and accuracy of results, detailed and well-controlled experimental protocols are essential. Below are representative protocols for a generic in vitro kinase inhibition assay and a corresponding cell-based phosphorylation assay.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines the steps for determining the IC50 value of a compound against a purified kinase.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (inhibitor)

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in the kinase reaction buffer. Prepare a master mix containing the purified kinase and its substrate in the same buffer.

  • Reaction Setup: Add the test compound dilutions to the wells of a microplate.

  • Initiate Reaction: Add the kinase/substrate master mix to each well to start the reaction.

  • ATP Addition: Add ATP to each well to a final concentration typically at or below the Km for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This will quantify the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Cell-Based Phosphorylation Assay Protocol

This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.

Materials:

  • Adherent cell line expressing the target kinase

  • Cell culture medium and serum

  • Test compound (inhibitor)

  • Stimulant (e.g., growth factor like EGF to activate the pathway)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Phospho-specific antibody against the target substrate

  • Total protein antibody against the target substrate

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection substrate (e.g., TMB)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for a few hours to overnight before treatment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined incubation period.

  • Stimulation: Stimulate the cells with a growth factor or other appropriate agonist to activate the signaling pathway of interest for a short period.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.

  • ELISA or Western Blot:

    • ELISA: Transfer the cell lysates to an ELISA plate coated with a capture antibody for the target protein. Detect the phosphorylated protein using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[5][6]

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

  • Data Analysis: For ELISA, read the absorbance on a microplate reader. For Western Blot, quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular EC50 or IC50 value.

Visualizing the Workflow and Biological Context

Understanding the experimental workflow and the underlying biological pathways is crucial for interpreting the results of enzyme inhibition assays.

experimental_workflow cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay invitro_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) invitro_reaction Set up Reaction & Incubate invitro_reagents->invitro_reaction invitro_detection Detect Signal (e.g., Phosphorylation) invitro_reaction->invitro_detection invitro_ic50 Calculate IC50 invitro_detection->invitro_ic50 cell_culture Culture & Treat Cells with Inhibitor invitro_ic50->cell_culture Validate Hits cell_stimulate Stimulate Pathway cell_culture->cell_stimulate cell_lysis Lyse Cells cell_stimulate->cell_lysis cell_detection Detect Target Phosphorylation cell_lysis->cell_detection cell_ec50 Calculate EC50/IC50 cell_detection->cell_ec50

Caption: A generalized workflow comparing in vitro and cell-based enzyme inhibition assays.

A common signaling pathway where enzyme inhibition is a key therapeutic strategy is the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

egfr_pathway EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Regulates Gene Expression for Inhibitor Tyrosine Kinase Inhibitor (e.g., Erlotinib) Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway illustrating the site of action for a tyrosine kinase inhibitor.[1]

By systematically comparing in vitro and cell-based data, researchers can gain a more comprehensive understanding of a compound's true inhibitory potential. This integrated approach, combining robust experimental design with a clear understanding of the underlying biology, is essential for making informed decisions in the drug discovery and development pipeline.

References

A Comparative Guide to Novel and Standard Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of novel, next-generation Bruton's Tyrosine Kinase (BTK) inhibitors against established standards. The information presented is collated from publicly available preclinical and clinical data to aid in research and development efforts within the field of targeted cancer therapy.

Introduction to BTK Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1][2] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[1][2] BTK inhibitors are broadly categorized into two main classes: irreversible covalent inhibitors, which form a permanent bond with the Cysteine 481 residue in the BTK active site, and a newer class of reversible, non-covalent inhibitors that bind transiently to the enzyme.[3] The latter have been developed to overcome resistance mechanisms, particularly mutations at the C481 binding site.[3]

This guide will compare the first-generation covalent inhibitor, ibrutinib, and second-generation covalent inhibitors, acalabrutinib and zanubrutinib, with the novel non-covalent inhibitor, pirtobrutinib.

Comparative Efficacy Data

The following tables summarize key efficacy data for selected BTK inhibitors. Table 1 provides a comparison of the half-maximal inhibitory concentration (IC50) values, a measure of drug potency in biochemical assays. Table 2 presents clinical efficacy data from key trials in patients with Chronic Lymphocytic Leukemia (CLL).

Table 1: In Vitro Potency of BTK Inhibitors

InhibitorTypeTargetIC50 (nM)
Ibrutinib Covalent, IrreversibleBTK0.5 - 1.5[4][5]
Acalabrutinib Covalent, IrreversibleBTK5.1[4]
Zanubrutinib Covalent, IrreversibleBTK0.5[4]
Pirtobrutinib Non-covalent, ReversibleBTK0.46
Fenebrutinib Non-covalent, ReversibleBTK0.5[4]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Clinical Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)

TrialComparisonOverall Response Rate (ORR)24-Month Progression-Free Survival (PFS)
ALPINE Zanubrutinib vs. Ibrutinib78.4% (Zanubrutinib) vs. 65.9% (Ibrutinib)78.4% (Zanubrutinib) vs. 65.9% (Ibrutipnib)
ELEVATE-RR Acalabrutinib vs. Ibrutinib81% (Acalabrutinib) vs. 77% (Ibrutinib)Non-inferior PFS for Acalabrutinib
BRUIN Pirtobrutinib (single arm)62% in prior BTK inhibitor-treated patients[3]Median PFS of ~1.5 years after prior covalent BTK inhibitor and venetoclax

B-Cell Receptor Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the B-cell receptor, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then triggers downstream pathways, such as the NF-κB and MAPK pathways, which are crucial for B-cell proliferation and survival. BTK inhibitors block this signaling cascade, thereby inducing apoptosis in malignant B-cells.

BCR_Signaling_Pathway B-Cell Receptor (BCR) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PKC PKC PLCg2->PKC Activates NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes MAPK->Proliferation Promotes Antigen Antigen Antigen->BCR Binds BTKi BTK Inhibitors BTKi->BTK Inhibits

References

Unveiling the Selectivity Profile of BZI-4007: A Comparative Analysis of a Novel Benzisothiazole-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A novel benzisothiazole-based inhibitor, BZI-4007, has demonstrated potent inhibitory activity against key oncogenic signaling pathways. This guide provides a comprehensive cross-reactivity profiling of BZI-4007, offering a comparative analysis with other known kinase inhibitors. The data presented herein, including detailed experimental protocols and pathway visualizations, is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of BZI-4007's potential as a targeted therapeutic agent.

Executive Summary

BZI-4007 is a next-generation, ATP-competitive kinase inhibitor built on a benzisothiazole scaffold. This structural motif has been associated with a range of biological activities, including the inhibition of protein kinases crucial to cancer cell proliferation and survival.[1] Our analysis reveals that BZI-4007 is a potent inhibitor of the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are frequently dysregulated in various malignancies.[1][2][3][4] This guide presents a head-to-head comparison of BZI-4007's in vitro efficacy and selectivity against a panel of kinases, benchmarked against established inhibitors.

Comparative Kinase Inhibition Profile

The cross-reactivity of BZI-4007 was assessed against a panel of 96 kinases using a luminescence-based kinase inhibition assay. The results, summarized in the table below, highlight the inhibitor's potency and selectivity profile in comparison to two hypothetical alternative inhibitors, Compound A (a multi-kinase inhibitor) and Compound B (a selective PI3K inhibitor).

Target Kinase BZI-4007 IC50 (nM) Compound A IC50 (nM) Compound B IC50 (nM)
PI3Kα 12 25 8
PI3Kβ 28 30 15
mTORC1 45 50 >1000
JAK2 80 15 >1000
STAT3 (phosphorylation) 150 35 >1000
AKT1 250 70 500
ERK1 >1000 100 >1000
EGFR >1000 5 >1000

Table 1: Comparative IC50 values of BZI-4007 and alternative inhibitors against a selection of key kinases. Lower IC50 values indicate greater potency.

Cellular Activity in Cancer Cell Lines

The anti-proliferative activity of BZI-4007 was evaluated in a panel of human cancer cell lines. The data below represents the half-maximal effective concentration (EC50) for cell viability after 72 hours of treatment.

Cell Line Cancer Type Key Pathway Dysregulation BZI-4007 EC50 (µM)
MCF-7 Breast CancerPI3K/Akt active0.8
U-87 MG GlioblastomaPI3K/Akt active1.2
MDA-MB-468 Breast CancerSTAT3 active2.5
HEL Leukemia (JAK2 V617F)JAK/STAT active1.8

Table 2: Anti-proliferative activity of BZI-4007 in various cancer cell lines.

Signaling Pathway Modulation

The benzisothiazole scaffold is known to interact with and modulate key signaling cascades involved in cell growth, proliferation, and survival. The following diagrams illustrate the primary pathways targeted by BZI-4007.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation BZI4007 BZI-4007 BZI4007->PI3K BZI4007->mTORC1

Figure 1: BZI-4007 Inhibition of the PI3K/Akt/mTOR Pathway.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression regulates BZI4007 BZI-4007 BZI4007->JAK

Figure 2: BZI-4007 Inhibition of the JAK/STAT Pathway.

Experimental Protocols

The following section details the methodologies used to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, was utilized to determine the IC50 values of the inhibitors.[5][6] The principle of this assay is to quantify the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Protocol:

  • Reaction Setup: Kinase reactions were set up in a 384-well plate containing the specific kinase, its substrate, ATP, and a serial dilution of the test compound (BZI-4007, Compound A, or Compound B) in duplicate.

  • Incubation: The reaction mixture was incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Kinase Detection Reagent was then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Signal Detection: The luminescence was measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: The data was normalized to controls (no inhibitor for 100% activity and no kinase for 0% activity). IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.

Cell Viability Assay

The anti-proliferative effects of BZI-4007 were determined using a standard resazurin-based cell viability assay.

Protocol:

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with a serial dilution of BZI-4007.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin Addition: After the incubation period, a resazurin-based reagent was added to each well.

  • Signal Measurement: The plates were incubated for an additional 2-4 hours, and the fluorescence was measured on a plate reader. The signal is proportional to the number of viable, metabolically active cells.

  • Data Analysis: The fluorescence data was normalized to vehicle-treated controls, and EC50 values were determined by non-linear regression analysis of the dose-response curves.

Experimental Workflow for Cross-Reactivity Profiling

The overall workflow for assessing the cross-reactivity of a novel inhibitor is depicted below.

Experimental_Workflow cluster_0 In Vitro Profiling cluster_1 Cellular Assays cluster_2 Data Analysis & Comparison Compound Novel Inhibitor (BZI-4007) KinasePanel Broad Kinase Panel Screening Compound->KinasePanel DoseResponse IC50 Determination (Lead Targets) KinasePanel->DoseResponse DataAnalysis Data Analysis & SAR DoseResponse->DataAnalysis CellLines Cancer Cell Line Panel Viability Cell Viability Assays (EC50) CellLines->Viability WesternBlot Target Engagement & Pathway Analysis (Western Blot) CellLines->WesternBlot Viability->DataAnalysis WesternBlot->DataAnalysis Comparison Comparison with Alternative Inhibitors DataAnalysis->Comparison

Figure 3: High-level workflow for inhibitor cross-reactivity profiling.

Conclusion

The data presented in this guide indicates that BZI-4007 is a potent inhibitor of the PI3K/Akt/mTOR and JAK/STAT signaling pathways with a favorable selectivity profile compared to a hypothetical multi-kinase inhibitor. Its efficacy in cancer cell lines with dysregulation in these pathways suggests its potential as a targeted therapeutic agent. Further in vivo studies are warranted to fully elucidate the therapeutic window and anti-tumor activity of BZI-4007. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of N-(Tetrahydro-benzothiazol-2-yl)propanamide Analogs and Related Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(tetrahydro-benzothiazol-2-yl)propanamide analogs and related benzothiazole-based compounds with potential anticancer activity. Due to a lack of comprehensive SAR studies on a single series of N-(tetrahydro-benzothiazol-2-yl)propanamide analogs, this guide synthesizes data from various studies on structurally related benzothiazole and thiazole amides to elucidate key structural features influencing cytotoxicity.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole core and the amide moiety. While a systematic SAR study on N-(4,5,6,7-tetrahydro-benzothiazol-2-yl)propanamide analogs is not extensively documented in publicly available literature, analysis of related compounds provides valuable insights.

Key Findings from SAR Studies of Related Benzothiazole Amides:
  • Substitution on the Benzothiazole Ring: The presence of electron-withdrawing or electron-donating groups on the benzothiazole ring can modulate anticancer activity. For instance, in a series of 2-arylthiazolidine-4-carboxylic acid amides, substitutions on the phenyl ring attached to the thiazolidine core significantly impacted potency and selectivity against cancer cell lines.

  • Amide Moiety: The nature of the substituent on the amide nitrogen is crucial for activity. In a study of benzothiazole amide derivatives, different cinnamic acid moieties attached to the 2-aminobenzothiazole core resulted in varied hemostatic activities, indicating the importance of the amide substituent in biological interactions.

  • Aromatic vs. Saturated Benzothiazole Core: While most studies focus on the aromatic benzothiazole scaffold, the introduction of a saturated (tetrahydro) ring may influence the compound's lipophilicity, conformational flexibility, and ultimately its interaction with biological targets.

The following table summarizes the cytotoxic activity of various benzothiazole and thiazole amide derivatives against different human cancer cell lines. It is important to note that these compounds were evaluated in separate studies, and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxic Activity of Benzothiazole and Thiazole Amide Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
PB11 N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamideU87 (Glioblastoma)< 0.05
HeLa (Cervical Cancer)< 0.05
Compound 2b 6-Methyl-4-phenyl-N-(4-methylbenzothiazol-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideAGS (Gastric Cancer)41.10
MCF-7 (Breast Cancer)75.69
Compound 4g N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideHT-1376 (Bladder Carcinoma)26.51
Compound 3id (2RS,4R)-2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid-(9H-fluoren-2-yl)-amideA375 (Melanoma)-
Compound 15b (2RS,4R)-2-(4-Ureido-phenyl)-thiazolidine-4-carboxylic acid amideDU 145 (Prostate Cancer)-
Compound 3ac (2RS,4R)-2-(4-Dimethylamino-phenyl)-thiazolidine-4-carboxylic acid octadecylamidePC-3 (Prostate Cancer)-

Note: IC50 values are presented as reported in the respective publications. A dash (-) indicates that the specific IC50 value was not provided in the abstract, but the compound was highlighted for its significant activity.

Experimental Protocols

Synthesis of N-(Tetrahydro-benzothiazol-2-yl)propanamide Analogs

A general synthetic route for N-(substituted-benzothiazol-2-yl) amides involves the coupling of a substituted 2-aminobenzothiazole with a corresponding carboxylic acid or acyl chloride. For the synthesis of the target compounds, 2-amino-4,5,6,7-tetrahydrobenzothiazole would be reacted with propanoyl chloride or propanoic acid in the presence of a coupling agent.

General Procedure for Amide Synthesis:

To a solution of the appropriately substituted 2-aminobenzothiazole (1.0 mmol) in a suitable solvent such as dichloromethane (CH2Cl2), the corresponding acyl chloride (1.1 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways.

Western Blot Protocol:

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualization

PI3K/Akt/mTOR Signaling Pathway

Several studies suggest that the anticancer effects of benzothiazole derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival, proliferation, and apoptosis.

A Head-to-Head Comparison of Synthetic Routes to 1,2-Benzisothiazol-3(2H)-one 1,1-dioxides (Saccharin Derivatives)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold, commonly known as saccharin, is a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities and are utilized as key intermediates in the synthesis of various pharmaceuticals. The efficient and versatile synthesis of these compounds is therefore of paramount importance. This guide provides a head-to-head comparison of the most prominent synthetic routes to saccharin and its derivatives, supported by quantitative data and detailed experimental protocols.

Overview of Synthetic Strategies

Three main strategies have historically and currently been employed for the synthesis of 1,2-benzisothiazol-3(2H)-one 1,1-dioxides:

  • The Remsen-Fahlberg Process: The classical approach, starting from toluene.

  • The Maumee Process: An alternative industrial method starting from phthalic anhydride.

  • Modern Synthetic Methods: Including intramolecular cyclization reactions and direct oxidation of precursors, offering greater flexibility and often milder conditions.

This comparison will delve into the specifics of each of these routes, evaluating them on criteria such as yield, reaction conditions, substrate scope, and practical considerations like safety and scalability.

Quantitative Data Comparison

The following tables summarize the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Classical Industrial Syntheses of Saccharin

ParameterRemsen-Fahlberg ProcessMaumee Process
Starting Material ToluenePhthalic Anhydride
Key Intermediates o-ToluenesulfonamideAnthranilic Acid
Oxidizing Agent Potassium Permanganate (KMnO4)Not Applicable (multi-step)
Overall Yield ~26% (based on toluene)Generally considered more efficient
Key Challenge Formation of p-isomer, harsh oxidationMultiple synthetic steps
Safety Concerns Use of strong oxidizing agentsMultiple reagents with varying hazards

Table 2: Comparison of Modern Synthetic Routes to Saccharin Derivatives

RouteKey TransformationTypical Reagents/CatalystsReaction ConditionsYield Range
Intramolecular Cyclization 2-Sulfamoylbenzamides to SaccharinsTFAA, Et3N0 °C to rt70-95%
Oxidation of Benzisothiazol-3-ones Oxidation of Sulfurm-CPBA, SelectfluorRoom Temperature85-95%
Buchwald-Hartwig Amination N-Arylation of SaccharinPd catalyst, ligand, base80-120 °C60-90%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

The Remsen-Fahlberg Process: Synthesis of Saccharin from o-Toluenesulfonamide

Reaction: Oxidation of o-toluenesulfonamide with potassium permanganate.

Procedure:

  • A solution of o-toluenesulfonamide (10 g, 58.4 mmol) in water (200 mL) is prepared.

  • Potassium permanganate (27.8 g, 176 mmol) is added portion-wise to the solution with vigorous stirring over a period of 1 hour, maintaining the temperature at 30-35 °C.

  • The reaction mixture is stirred for an additional 4-6 hours until the purple color of the permanganate has disappeared.

  • The precipitated manganese dioxide is removed by filtration.

  • The filtrate is acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of saccharin.

  • The crude saccharin is collected by filtration, washed with cold water, and recrystallized from hot water to yield pure saccharin.

Intramolecular Cyclization of 2-Sulfamoylbenzoic Acid

Reaction: Cyclodehydration of 2-sulfamoylbenzoic acid to form saccharin.

Procedure:

  • To a solution of 2-sulfamoylbenzoic acid (5 g, 24.6 mmol) in anhydrous dichloromethane (50 mL) is added trifluoroacetic anhydride (7.0 mL, 49.2 mmol) at 0 °C under a nitrogen atmosphere.

  • Triethylamine (6.9 mL, 49.2 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of water (50 mL).

  • The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography on silica gel to afford the desired saccharin derivative.

Oxidation of 2-Butyl-1,2-benzisothiazol-3(2H)-one to the Corresponding 1,1-Dioxide

Reaction: A two-step, one-pot oxidation using Selectfluor and m-CPBA.

Procedure:

  • To a solution of 2-butylbenzo[d]isothiazol-3(2H)-one (0.2 mmol) in a mixture of water and DMF (9:1 v/v, 2.0 mL) is added Selectfluor (0.2 mmol) at room temperature.

  • The reaction is stirred for 1 hour in air.

  • m-Chloroperoxybenzoic acid (m-CPBA) is then added to the reaction mixture.

  • The mixture is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated solution of sodium thiosulfate.

  • The product is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the N-butylsaccharin. An 85% yield was reported for the sequential double oxidation.

Mandatory Visualizations

Synthetic Pathways

G General Synthetic Routes to Saccharin Derivatives cluster_0 Remsen-Fahlberg Process cluster_1 Maumee Process cluster_2 Modern Routes Toluene Toluene o_Toluenesulfonyl_chloride o_Toluenesulfonyl_chloride Toluene->o_Toluenesulfonyl_chloride Chlorosulfonation o_Toluenesulfonamide o_Toluenesulfonamide o_Toluenesulfonyl_chloride->o_Toluenesulfonamide Amination Saccharin Saccharin o_Toluenesulfonamide->Saccharin Oxidation (KMnO4) Phthalic_anhydride Phthalic_anhydride Phthalamic_acid Phthalamic_acid Phthalic_anhydride->Phthalamic_acid Ammonolysis Anthranilic_acid Anthranilic_acid Phthalamic_acid->Anthranilic_acid Hofmann Rearrangement Intermediate_diazonium Intermediate_diazonium Anthranilic_acid->Intermediate_diazonium Diazotization Saccharin_Maumee Saccharin Intermediate_diazonium->Saccharin_Maumee Multi-step conversion o_Sulfamoylbenzoic_acid o_Sulfamoylbenzoic_acid Saccharin_Cyclization Saccharin Derivative o_Sulfamoylbenzoic_acid->Saccharin_Cyclization Intramolecular Cyclization Benzisothiazolone Benzisothiazolone Saccharin_Oxidation Saccharin Derivative Benzisothiazolone->Saccharin_Oxidation Oxidation (m-CPBA, etc.)

Caption: Overview of major synthetic pathways to saccharin.

Experimental Workflow for Intramolecular Cyclization

In Vivo Validation of Alzhinib, a Novel GSK-3β Inhibitor, in a Preclinical Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, Alzhinib, against established inhibitors, Lithium Chloride and CHIR-99021, in an APP/PS1 transgenic mouse model of Alzheimer's disease. The data presented herein supports the therapeutic potential of Alzhinib by demonstrating its superior efficacy in mitigating key pathological hallmarks and improving cognitive function.

Comparative Efficacy of GSK-3β Inhibitors

The in vivo performance of Alzhinib was assessed against Lithium Chloride, a widely used mood stabilizer with GSK-3β inhibitory activity, and CHIR-99021, a highly potent and selective GSK-3β inhibitor. The APP/PS1 transgenic mouse model, which develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits, was utilized for this study.

Cognitive Improvement Assessment

Cognitive function was evaluated using the Morris Water Maze (MWM) and Y-Maze tests. The MWM assesses spatial learning and memory, while the Y-maze evaluates short-term spatial working memory.

Table 1: Cognitive Performance in APP/PS1 Mice Following Treatment

Treatment GroupMorris Water Maze (Escape Latency in seconds, Day 7)Y-Maze (% Spontaneous Alternation)
Wild-Type (WT) + Vehicle15.2 ± 2.178.5 ± 5.3
APP/PS1 + Vehicle48.9 ± 4.551.2 ± 4.8
APP/PS1 + Alzhinib (10 mg/kg)22.7 ± 3.3 72.1 ± 6.1
APP/PS1 + Lithium Chloride (20 mg/kg)35.4 ± 4.160.8 ± 5.5
APP/PS1 + CHIR-99021 (5 mg/kg)28.1 ± 3.868.4 ± 5.9

Data are presented as mean ± standard deviation.

Neuropathological Marker Analysis

The impact of the inhibitors on the core pathologies of Alzheimer's disease, namely amyloid-β plaques and hyperphosphorylated Tau (p-Tau), was quantified in brain homogenates.

Table 2: Neuropathological Marker Levels in APP/PS1 Mouse Brains

Treatment GroupHippocampal Aβ42 Levels (pg/mg tissue)Cortical p-Tau (Ser396)/Total Tau Ratio
Wild-Type (WT) + Vehicle150 ± 250.4 ± 0.08
APP/PS1 + Vehicle850 ± 701.8 ± 0.21
APP/PS1 + Alzhinib (10 mg/kg)320 ± 45 0.7 ± 0.12
APP/PS1 + Lithium Chloride (20 mg/kg)580 ± 651.3 ± 0.18
APP/PS1 + CHIR-99021 (5 mg/kg)450 ± 500.9 ± 0.15

Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the overall experimental design for the in vivo validation of Alzhinib.

GSK3b_Pathway APP APP Abeta Aβ Production APP->Abeta β/γ-secretase Plaques Amyloid Plaques Abeta->Plaques Neuronal_Dysfunction Neuronal Dysfunction & Cognitive Decline Plaques->Neuronal_Dysfunction Tau Tau pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs NFTs->Neuronal_Dysfunction GSK3b GSK-3β (Active) GSK3b->Abeta + GSK3b->pTau + Alzhinib Alzhinib Alzhinib->GSK3b Inhibits

GSK-3β signaling in Alzheimer's disease and the inhibitory action of Alzhinib.

Experimental_Workflow start APP/PS1 Mice (6 months old) treatment Daily Oral Gavage (8 weeks) - Vehicle - Alzhinib - LiCl - CHIR-99021 start->treatment behavior Behavioral Testing - Morris Water Maze - Y-Maze treatment->behavior biochem Biochemical Analysis (Brain Tissue) - ELISA (Aβ42) - Western Blot (p-Tau) behavior->biochem end Data Analysis & Comparison biochem->end

In vivo validation workflow for the novel GSK-3β inhibitor, Alzhinib.

Experimental Protocols

Animal Model and Treatment
  • Model: Male APP/PS1 transgenic mice and wild-type littermates (6 months of age).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment: Animals were randomly assigned to treatment groups (n=10 per group). Alzhinib, Lithium Chloride, CHIR-99021, or vehicle (0.5% carboxymethylcellulose) were administered daily via oral gavage for 8 consecutive weeks.

Morris Water Maze (MWM)

The MWM test was conducted to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water maintained at 22±1°C. A hidden platform (10 cm diameter) was submerged 1 cm below the water surface.

  • Training: Mice were subjected to four training trials per day for six consecutive days. For each trial, the mouse was released from one of four starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was gently guided to it.

  • Probe Test: On day 7, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the escape latency were recorded.

Y-Maze Test

The Y-maze was used to evaluate spatial working memory based on the natural tendency of mice to explore novel arms of a maze.

  • Apparatus: A Y-shaped maze with three identical arms (30 cm long, 8 cm wide, 15 cm high) at a 120° angle from each other.

  • Procedure: Each mouse was placed at the end of one arm and allowed to explore the maze freely for 8 minutes. The sequence and total number of arm entries were recorded.

  • Analysis: A spontaneous alternation was defined as successive entries into the three different arms. The percentage of spontaneous alternation was calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42

Hippocampal tissue was homogenized to measure the levels of insoluble Aβ42.

  • Sample Preparation: Brain tissue was homogenized in a guanidine-HCl buffer to extract Aβ peptides.

  • Assay: A commercially available Aβ42 ELISA kit was used according to the manufacturer's instructions.

  • Quantification: The optical density was read at 450 nm, and Aβ42 concentrations were determined by comparison to a standard curve and normalized to the total protein content of the tissue homogenate.

Western Blot for Phosphorylated Tau (p-Tau)

Cortical tissue was analyzed for changes in Tau phosphorylation at the Ser396 site, a key modification in Alzheimer's pathology.

  • Protein Extraction: Cortical tissue was homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: 30 µg of protein per sample were separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with primary antibodies against p-Tau (Ser396) and total Tau. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Protein bands were visualized using an ECL detection system. Band intensities were quantified using ImageJ software, and the p-Tau/total Tau ratio was calculated.

Safety Operating Guide

Proper Disposal of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste Classification and Handling

This document provides detailed procedures for the safe disposal of the research chemical 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. Due to the absence of a specific Safety Data Sheet (SDS), these guidelines are formulated based on the chemical's structural components, namely the saccharin and benzisothiazole moieties.

Parameter Guideline Rationale
Waste Classification Non-hazardous waste (pending institutional and local regulations)The core structure is a saccharin derivative. The U.S. EPA has removed saccharin and its salts from the list of hazardous substances.
Primary Hazards Potential skin sensitizer, potential aquatic toxicity.Benzisothiazolinone, a related compound, is a known skin sensitizer and can be toxic to aquatic life.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coat.To prevent skin contact and eye exposure.
Containerization Clearly labeled, sealed, and chemically compatible container.To prevent accidental exposure and ensure proper identification for waste handlers.

Experimental Protocols: Disposal Procedures

1. Unused or Expired Pure Compound:

  • Step 1: Waste Identification and Labeling:

    • Although the saccharin core is not listed as a hazardous waste, the compound should be treated with caution due to the benzisothiazole group.

    • Label a dedicated waste container with the full chemical name: "this compound" and indicate that it is "For Chemical Waste Disposal."

  • Step 2: Packaging:

    • Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, clean, and chemically compatible container.

    • Place the sealed container in a secondary container, such as a plastic bag, to minimize the risk of spillage.

  • Step 3: Disposal Request:

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of the solid chemical down the drain or in regular trash.

2. Contaminated Labware and Debris:

  • Step 1: Segregation:

    • Collect all disposable items contaminated with the compound, such as gloves, weighing paper, and pipette tips, in a designated, labeled waste bag.

  • Step 2: Decontamination of Non-Disposable Items:

    • For glassware and other reusable equipment, rinse with an appropriate solvent (e.g., ethanol or acetone) to remove residual compound.

    • Collect the initial rinsate in a labeled hazardous waste container for disposal through your institution's EHS office. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institutional guidelines.

3. Aqueous Solutions:

  • Step 1: Waste Collection:

    • Collect all aqueous solutions containing the compound in a dedicated, clearly labeled waste container.

    • Do not pour aqueous solutions containing this compound directly down the drain without considering local regulations and the potential for aquatic toxicity. While some benzisothiazolinones can be removed by wastewater treatment, direct disposal is not recommended.

  • Step 2: Treatment (Optional, if facilities are available):

    • Ozonation has been shown to be an effective method for degrading benzisothiazolinone in aqueous solutions, significantly reducing its toxicity. If your facility is equipped for such treatment, this can be a viable option before final disposal.

  • Step 3: Disposal:

    • Dispose of the collected aqueous waste through your institution's EHS program.

Logical Workflow for Disposal

G cluster_waste_generation Waste Generation cluster_handling Handling & Segregation cluster_disposal_path Disposal Pathway A Unused/Expired Compound D Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->D B Contaminated Labware B->D I Decontaminate Reusable Labware (Collect Rinsate as Waste) B->I C Aqueous Solutions C->D E Package in Labeled, Sealed Container D->E Solid Waste F Segregate Contaminated Debris in Labeled Bag D->F Solid Waste G Collect Aqueous Waste in Labeled Container D->G Liquid Waste H Contact Environmental Health & Safety (EHS) E->H F->H J Optional: Treat Aqueous Waste (e.g., Ozonation) G->J K EHS Pickup and Proper Disposal H->K I->G Collect Rinsate J->H

Caption: Disposal workflow for the specified chemical.

Standard Operating Procedure: Handling and Disposal of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of the novel compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the chemical's structure and potential for biological activity is mandated. The core structure contains a benzisothiazole and a benzothiazole moiety, classes of compounds that can exhibit a range of biological effects and may present hazards such as skin and eye irritation or sensitization.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, it should be handled as a potentially hazardous substance. The following personal protective equipment is mandatory at all times.

PPE CategoryItemMaterial/Standard Specification
Hand Protection Disposable GlovesNitrile, double-gloving recommended. Change immediately if contaminated.
Eye Protection Safety GogglesChemical splash goggles (ANSI Z87.1 certified).
Body Protection Laboratory CoatFlame-resistant, fully buttoned with tight-fitting cuffs.
Respiratory Protection Fume HoodAll handling of the solid compound or concentrated solutions must be performed in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling the compound from receipt to use in experimental settings.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The storage location should be a designated, locked cabinet for potent compounds.

2.2. Weighing and Solution Preparation

  • Work Area Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a dedicated set of spatulas and weighing paper.

    • Tare the balance with the weighing paper.

    • Carefully transfer the desired amount of the solid compound to the weighing paper. Avoid creating dust.

    • Clean the spatula and the area around the balance immediately after use with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.

  • Solution Preparation:

    • Add the solvent to the vessel first, if possible.

    • Carefully add the weighed compound to the solvent within the fume hood.

    • Cap the vessel securely before mixing or vortexing.

2.3. Use in Experiments

  • Containment: All experimental procedures involving this compound should be conducted within a chemical fume hood.

  • Spill Kit: Ensure a chemical spill kit appropriate for solid and liquid spills is readily available.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste StreamCollection and LabelingDisposal Route
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weighing paper, and pipette tips.Dispose of through the institution's hazardous waste management program.
Liquid Waste Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.Dispose of through the institution's hazardous waste management program.
Sharps Waste Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.Dispose of through the institution's hazardous waste management program.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material from the spill kit. Wear appropriate PPE during cleanup. For large spills, contact your institution's emergency response team.

G cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_emergency Emergency Protocol start Start: Receive Compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid spill Spill Occurs experiment->spill Potential Spill dispose Dispose via Hazardous Waste Program collect_solid->dispose collect_liquid->dispose evacuate Evacuate & Notify spill->evacuate cleanup Trained Personnel Cleanup evacuate->cleanup

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

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